Product packaging for Benzeneethanol-d5(Cat. No.:CAS No. 35845-63-7)

Benzeneethanol-d5

Cat. No.: B127560
CAS No.: 35845-63-7
M. Wt: 127.19 g/mol
InChI Key: WRMNZCZEMHIOCP-RALIUCGRSA-N
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Description

Benzeneethanol-d5, also known as this compound, is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 127.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B127560 Benzeneethanol-d5 CAS No. 35845-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470349
Record name Benzeneethanol-d5
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Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35845-63-7
Record name Benzeneethanol-d5
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35845-63-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Benzeneethanol-d5 (2-(phenyl-d5)ethanol), a deuterated analog of 2-phenylethanol. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, often leading to improved pharmacokinetic profiles. This document outlines two primary synthetic routes to this compound and details the analytical techniques used for its characterization.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Grignard reaction using a deuterated starting material and the reduction of a deuterated carboxylic acid.

Method 1: Grignard Reaction with Ethylene Oxide

This synthetic approach involves the reaction of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, with ethylene oxide. The starting material, bromobenzene-d5, is commercially available.

Experimental Protocol:

  • Preparation of Phenyl-d5-magnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene-d5 in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, phenyl-d5-magnesium bromide.

  • Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless oil.

Method 2: Reduction of Phenyl-d5-acetic acid

This method involves the reduction of commercially available phenyl-d5-acetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Phenyl-d5-acetic acid: A solution of phenyl-d5-acetic acid in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The reaction is exothermic, and the addition rate should be carefully controlled.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Isolation and Purification: The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Method 1: Grignard Reaction cluster_1 Method 2: Reduction A1 Bromobenzene-d5 C1 Phenyl-d5-magnesium bromide A1->C1 Anhydrous Ether B1 Magnesium B1->C1 E1 This compound C1->E1 1. Anhydrous Ether 2. Aqueous Work-up D1 Ethylene Oxide D1->E1 A2 Phenyl-d5-acetic acid C2 This compound A2->C2 1. Anhydrous Ether/THF 2. Aqueous Work-up B2 LiAlH4 B2->C2 Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization cluster_techniques Analytical Techniques Synthesis Synthesis of this compound Purity Isotopic & Chemical Purity Synthesis->Purity Structure Structural Elucidation Synthesis->Structure MS Mass Spectrometry Purity->MS NMR NMR (¹H, ¹³C) Structure->NMR Structure->MS IR IR Spectroscopy Structure->IR

Determining the Isotopic Enrichment of Benzeneethanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the isotopic enrichment of Benzeneethanol-d5 (2-Phenylethanol-d5), a crucial deuterated internal standard in quantitative mass spectrometry. This document outlines the fundamental principles, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrative data presentation.

Introduction to Isotopic Enrichment

Isotopic enrichment refers to the percentage of a molecule in which a specific atom (or atoms) has been replaced by one of its isotopes. For this compound, this involves the substitution of five hydrogen atoms on the benzene ring with deuterium. Accurate determination of isotopic enrichment is critical for ensuring the quality and reliability of quantitative analyses where deuterated compounds are used as internal standards.[1] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Analytical Techniques for Isotopic Enrichment Determination

The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The choice between these methods depends on the required level of detail, sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio (m/z).[3] For isotopic enrichment analysis, GC-MS allows for the separation of the deuterated compound from potential impurities and the subsequent determination of the relative abundances of its isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically deuterium NMR (²H-NMR), directly observes the deuterium nuclei within a molecule.[2] The integral of the deuterium signal, relative to an internal standard, provides a quantitative measure of the total deuterium content. This technique is particularly valuable for determining the site-specific incorporation of deuterium.

Data Presentation: Isotopic Enrichment of this compound

The following tables present illustrative quantitative data for the isotopic enrichment of this compound as determined by GC-MS and NMR. This data is representative of typical quality control specifications for high-purity deuterated standards.

Table 1: Illustrative Isotopic Distribution of this compound by GC-MS

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d10.2
d20.5
d31.2
d43.0
d5 (Fully Labeled) 95.0

Table 2: Illustrative Isotopic Enrichment of this compound by ²H-NMR

ParameterValue
Isotopic Enrichment (Atom % D) ≥98%
Chemical Purity (by GC/FID)>99%

Experimental Protocols

The following sections provide detailed methodologies for determining the isotopic enrichment of this compound using GC-MS and ²H-NMR.

GC-MS Protocol for Isotopic Enrichment Determination

Objective: To determine the isotopic distribution and purity of this compound.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen volatile solvent at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Maintain 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan from m/z 50 to 200.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the data.

    • Identify the peak corresponding to Benzeneethanol.

    • Extract the mass spectrum for the peak of interest.

    • Determine the relative abundances of the molecular ion peaks for the different isotopologues (d0 to d5).

    • Calculate the isotopic enrichment by dividing the intensity of the desired deuterated peak (d5) by the sum of the intensities of all related isotopic peaks.

²H-NMR Protocol for Isotopic Enrichment Determination

Objective: To quantify the total deuterium content in this compound.

Materials:

  • This compound sample

  • High-purity non-deuterated solvent (e.g., chloroform)

  • NMR spectrometer equipped for deuterium detection

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a precise volume of the non-deuterated solvent.

  • NMR Instrument Setup:

    • Tune the NMR probe to the deuterium frequency.

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ²H-NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Integrate the area of the deuterium signal corresponding to the aromatic region of this compound.

    • To determine the absolute isotopic enrichment, an internal standard with a known deuterium concentration can be used. The isotopic enrichment is calculated by comparing the integral of the analyte signal to the integral of the standard's signal.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the isotopic enrichment determination of this compound.

GCMS_Workflow GC-MS Workflow for Isotopic Enrichment Determination cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve this compound in Volatile Solvent prep2 Perform Serial Dilutions prep1->prep2 analysis1 Inject Sample into GC-MS prep2->analysis1 analysis2 Separation by Gas Chromatography analysis1->analysis2 analysis3 Detection by Mass Spectrometry (Full Scan) analysis2->analysis3 data1 Extract Mass Spectrum of Analyte Peak analysis3->data1 data2 Determine Relative Abundances of Isotopologues data1->data2 data3 Calculate Isotopic Enrichment data2->data3

Caption: GC-MS workflow for determining isotopic enrichment.

NMR_Workflow ²H-NMR Workflow for Isotopic Enrichment Determination cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing prep_nmr1 Dissolve this compound in Non-Deuterated Solvent analysis_nmr1 Acquire ²H-NMR Spectrum prep_nmr1->analysis_nmr1 data_nmr1 Process FID (Fourier Transform, Phasing) analysis_nmr1->data_nmr1 data_nmr2 Integrate Deuterium Signal data_nmr1->data_nmr2 data_nmr3 Calculate Total Deuterium Content data_nmr2->data_nmr3

Caption: ²H-NMR workflow for determining isotopic enrichment.

References

Mass Spectral Fragmentation of Benzeneethanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectral fragmentation pattern of Benzeneethanol-d5 (2-Phenylethanol-d5). Understanding the fragmentation of this deuterated isotopologue is critical for its use as an internal standard in quantitative mass spectrometry-based assays, as well as for elucidating reaction mechanisms and metabolic pathways. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and provides a representative experimental protocol for its analysis.

Introduction

This compound is a deuterated form of 2-phenylethanol, a volatile aromatic alcohol. In mass spectrometry, the substitution of hydrogen with deuterium atoms provides a distinct mass shift, which is invaluable for distinguishing the labeled compound from its endogenous, unlabeled counterpart. The fragmentation pattern of this compound is analogous to that of the unlabeled compound, with predictable mass shifts in the resulting fragment ions. The primary fragmentation mechanisms for alcohols under electron ionization are alpha-cleavage and dehydration.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion and several key fragment ions. The deuteration on the phenyl ring leads to predictable shifts in the masses of fragments containing this moiety. The following table summarizes the major ions observed in the mass spectrum of this compound and compares them to unlabeled 2-phenylethanol.

Ion DescriptionStructureUnlabeled 2-Phenylethanol (m/z)This compound (m/z)Relative Abundance (this compound)
Molecular Ion[C₆D₅CH₂CH₂OH]⁺122127Moderate
Loss of CH₂OH[C₆D₅CH₂]⁺9196High
Phenyl Cation[C₆D₅]⁺7782Moderate
Tropylium Ion rearrangement[C₇D₅H₂]⁺9196High
Loss of H₂O[C₈D₅H₇]⁺104Not Prominently ObservedLow

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows distinct pathways. The primary fragmentation involves the cleavage of the Cα-Cβ bond (alpha-cleavage), which is a characteristic fragmentation of alcohols.[1][2] This leads to the formation of a stable, resonance-stabilized benzyl-d5 cation.

A notable feature in the mass spectrum of phenylethyl compounds is the formation of a tropylium ion through rearrangement of the benzyl cation.[3] In the case of this compound, this also results in a prominent ion. The fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway Figure 1. Proposed Mass Spectral Fragmentation Pathway of this compound cluster_main Primary Fragmentation M This compound [C₆D₅CH₂CH₂OH] m/z = 127 M_ion Molecular Ion [C₆D₅CH₂CH₂OH]˙⁺ m/z = 127 M->M_ion -e⁻ frag1 Benzyl-d5 cation [C₆D₅CH₂]⁺ m/z = 96 M_ion->frag1 - •CH₂OH (Alpha-cleavage) frag2 Phenyl-d5 cation [C₆D₅]⁺ m/z = 82 frag1->frag2 - CH₂ rearr Tropylium-d5 ion [C₇D₅H₂]⁺ m/z = 96 frag1->rearr Rearrangement

References

physical and chemical properties of Phenethyl Alcohol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl Alcohol-d5 is a deuterated form of phenethyl alcohol, an organic compound naturally found in a variety of essential oils. Its pleasant floral odor has made its non-deuterated counterpart a common ingredient in perfumes, cosmetics, and as a flavoring agent. In the scientific realm, the introduction of deuterium atoms into the phenethyl alcohol structure provides a valuable tool for a range of applications, primarily as an internal standard in analytical chemistry and for tracing metabolic pathways in drug development and life sciences research. This guide provides a comprehensive overview of the physical and chemical properties of Phenethyl Alcohol-d5, details on its synthesis and analysis, and insights into its applications.

Core Physical and Chemical Properties

Phenethyl Alcohol-d5, also known by its IUPAC name 2-(phenyl-d5)ethan-1-ol, possesses physical and chemical characteristics similar to its non-deuterated form, with the key difference being its increased molecular weight due to the five deuterium atoms on the phenyl ring. This isotopic labeling is crucial for its use in mass spectrometry-based applications.

Table 1: Physical Properties of Phenethyl Alcohol-d5
PropertyValueReference
CAS Number 35845-63-7[1]
Molecular Formula C₈H₅D₅O[1]
Molecular Weight 127.20 g/mol [1]
Appearance Colorless liquid[2]
Melting Point -27 °C (for non-deuterated)[2][3][4]
Boiling Point 219-221 °C @ 750 mmHg (for non-deuterated)[2][3]
Density 1.017-1.020 g/mL @ 25 °C (for non-deuterated)[2]
Refractive Index 1.5310-1.5340 (for non-deuterated)[2]
Table 2: Solubility of Phenethyl Alcohol (Non-deuterated)
SolventSolubilityReference
Water 2 mL in 100 mL (Slightly soluble)[5]
Ethanol Miscible[5]
Methanol Miscible[6]
DMSO Soluble[6]
Ether Miscible[5]
Chloroform Miscible[3]

Experimental Protocols

Synthesis of Phenethyl Alcohol

The synthesis of phenethyl alcohol, and by extension Phenethyl Alcohol-d5, can be achieved through several methods. For the deuterated analogue, benzene-d6 would be the logical starting material.

1. Friedel-Crafts Reaction: This is a common industrial method.[7]

  • Reactants: Benzene (or Benzene-d6) and ethylene oxide.

  • Catalyst: Aluminum chloride (AlCl₃).

  • Procedure: Benzene is reacted with ethylene oxide in the presence of the Lewis acid catalyst. The reaction mixture is then hydrolyzed to yield phenethyl alcohol. An excess of benzene is often used to minimize the formation of byproducts like diphenylethane.[7]

2. Grignard Reaction: A versatile laboratory-scale synthesis.[5]

  • Reactants: Phenylmagnesium bromide (or phenyl-d5-magnesium bromide) and ethylene oxide.

  • Procedure: The Grignard reagent is prepared from bromobenzene (or bromobenzene-d5) and magnesium. This is then reacted with ethylene oxide, followed by acidic workup to produce phenethyl alcohol.

Purification

Crude phenethyl alcohol often contains impurities that can interfere with its aroma and its performance in analytical applications. Distillation is a primary method for purification.

  • Azeotropic Distillation: This method can be employed using water or alkylene glycols to remove impurities.

  • Extractive Distillation: Solvents like glycerol or polyethylene glycols can be used to facilitate the separation of phenethyl alcohol from contaminants.

  • Conversion to an Ester and Back: A classic method involves converting the crude alcohol to a phthalate ester, which can be purified by steam distillation to remove non-alcoholic impurities. The purified ester is then hydrolyzed back to phenethyl alcohol.

Applications in Research and Development

The primary utility of Phenethyl Alcohol-d5 in a research setting is as an internal standard for quantitative analysis.[1][8] Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification using mass spectrometry.

Use as an Internal Standard in Pharmacokinetic Studies

A common application is in pharmacokinetic studies to determine the concentration of phenethyl alcohol or related compounds in biological matrices.

Experimental workflow for pharmacokinetic analysis using Phenethyl Alcohol-d5 as an internal standard.

Metabolic Pathways

Phenethyl alcohol is metabolized in the body, primarily through oxidation to phenylacetic acid.[9] This metabolite can then be conjugated and excreted. The metabolic pathway is expected to be identical for Phenethyl Alcohol-d5, and its deuterated nature allows for the tracing of these metabolic processes.

Metabolic_Pathway PEA_d5 Phenethyl Alcohol-d5 Phenylacetaldehyde_d5 Phenylacetaldehyde-d5 PEA_d5->Phenylacetaldehyde_d5 Alcohol Dehydrogenase PAA_d5 Phenylacetic Acid-d5 Phenylacetaldehyde_d5->PAA_d5 Aldehyde Dehydrogenase Conjugate_d5 Conjugated Metabolite-d5 (e.g., Phenylacetylglutamine-d5) PAA_d5->Conjugate_d5 Conjugation Excretion Excretion Conjugate_d5->Excretion Urinary Excretion

Metabolic pathway of Phenethyl Alcohol-d5.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Phenethyl Alcohol-d5 would show significant simplification compared to the non-deuterated form. The aromatic region (typically ~7.2-7.3 ppm) would be absent due to the replacement of protons with deuterium. The spectrum would primarily consist of two triplets corresponding to the two methylene groups (-CH₂CH₂OH) and a singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the two aliphatic carbons. The aromatic carbon signals would be present but may show splitting due to coupling with deuterium and would have longer relaxation times.

Mass Spectrometry (MS)

The key feature in the mass spectrum of Phenethyl Alcohol-d5 is the mass shift of +5 compared to the unlabeled compound. The fragmentation pattern would be similar, with the characteristic fragments also showing a +5 mass shift if they retain the deuterated phenyl ring. The molecular ion peak for C₈H₅D₅O would be observed at m/z 127.2.

Safety and Handling

For the non-deuterated phenethyl alcohol, safety data indicates that it can be harmful if swallowed and causes serious eye irritation.[10][11] It is recommended to wear protective gloves, clothing, and eye protection when handling.[10][11] While specific safety data for the deuterated form is limited, it should be handled with the same precautions as the non-deuterated compound. It is intended for research purposes only and not for human consumption.[12] Store in a cool, well-ventilated area away from heat and sources of ignition.[13]

Conclusion

Phenethyl Alcohol-d5 is an indispensable tool for researchers in analytical chemistry, pharmacology, and drug metabolism. Its well-defined physical and chemical properties, coupled with the isotopic label, provide a reliable internal standard for accurate quantification and a tracer for metabolic studies. Understanding its synthesis, purification, and safe handling is crucial for its effective application in the laboratory. This guide serves as a foundational resource for professionals utilizing this valuable deuterated compound in their scientific endeavors.

References

Technical Guide to the Certificate of Analysis for Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for Benzeneethanol-d5. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds and require a thorough understanding of their quality control documentation.

Data Presentation: Quantitative Analysis Summary

A Certificate of Analysis for this compound quantifies its purity and isotopic composition. The following table summarizes the typical analytical data provided.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98 atom % DNuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Purity (d5) Report ValueMass Spectrometry (MS)
d0 Isotopologue ≤0.5%Mass Spectrometry (MS)
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Appearance Colorless LiquidVisual Inspection
Residual Solvents Meets USP <467> limitsHeadspace GC-MS

Experimental Protocols

The characterization of this compound relies on several key analytical techniques to ensure its chemical purity and isotopic integrity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Objective: To determine the percentage of deuterium at each designated labeled position within the molecule.[3]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). An internal standard with a known concentration may be added for quantitative analysis.

  • Data Acquisition: Proton (¹H) NMR spectra are acquired. Due to the high level of deuteration, the signals from the residual protons on the phenyl ring are significantly diminished.

  • Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals to the integration of a proton signal from a non-deuterated position in the molecule (e.g., the ethyl group protons) or the internal standard.[3]

Mass Spectrometry (MS) for Isotopic Purity

Objective: To determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and confirm the molecular weight.[3]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: The molecules are ionized, commonly using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) is often employed to accurately differentiate between isotopologues.[1][4]

  • Data Analysis: The relative abundance of the ion corresponding to the fully deuterated species (d5) is compared to the abundances of ions corresponding to partially deuterated (d1-d4) and non-deuterated (d0) species.[1][2] This provides the isotopic purity value.

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for generating a Certificate of Analysis for a deuterated standard like this compound.

CoA_Workflow cluster_reception Sample Reception & Preparation cluster_testing Analytical Testing cluster_data Data Review & Documentation cluster_release Final Release Sample Receive this compound Batch Prep Prepare Samples for Analysis Sample->Prep NMR NMR Spectroscopy (Isotopic Enrichment, Structure) Prep->NMR MS Mass Spectrometry (Isotopic Purity, MW) Prep->MS Chroma Chromatography (GC/HPLC) (Chemical Purity) Prep->Chroma Review Review & Compare Data to Specifications NMR->Review MS->Review Chroma->Review Generate_CoA Generate Certificate of Analysis Review->Generate_CoA QR Quality Review & Approval Generate_CoA->QR Release Release Batch for Use QR->Release

CoA Generation Workflow for Deuterated Standards.

References

A Technical Guide to Benzeneethanol-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzeneethanol-d5, also known as 2-Phenylethanol-d5 or Phenethyl alcohol-d5, is a deuterated analog of phenethyl alcohol. Its chemical formula is C₆D₅CH₂CH₂OH, and it has a molecular weight of approximately 127.20 g/mol . The CAS number for this compound is 35845-63-7. In the scientific community, particularly in the fields of pharmacology, toxicology, and drug metabolism studies, this compound serves as a valuable internal standard for the quantification of its non-deuterated counterpart, phenethyl alcohol, and related compounds. Its use in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate measurements in complex biological matrices. This guide provides an in-depth overview of the commercial availability, technical specifications, and applications of this compound.

Commercial Suppliers and Product Specifications

This compound is commercially available from several reputable suppliers specializing in stable isotope-labeled compounds. While specific product details may vary by lot, the following table summarizes typical quantitative data and supplier information. Researchers are advised to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

SupplierProduct Name(s)Typical Chemical PurityTypical Isotopic Enrichment (atom % D)Available Quantities
Sigma-Aldrich (Merck) 2-Phenyl-d5-ethanol≥98% (CP)≥98Contact for details
C/D/N Isotopes Inc. 2-Phenyl-d5-ethanol≥98%980.5 g, 1 g
LGC Standards Phenethyl Alcohol-d5High PurityHigh EnrichmentContact for details
Toronto Research Chemicals (TRC) Phenethyl Alcohol-d5High PurityHigh EnrichmentContact for details
MedChemExpress (MCE) 2-Phenylethanol-d5Analytical/ACS, Pharma, Purified, TechnicalNot specified0.001 kg - 5 kg
Aschem GmbH Phenethyl Alcohol-d5Min. 98%Not specifiedMin. 1 kg

Note: This data is representative. For precise, lot-specific information, please refer to the supplier's Certificate of Analysis.

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution analysis. Below are representative experimental protocols for its use in LC-MS/MS and GC-MS for the quantification of phenethyl alcohol in a biological matrix.

Protocol 1: Quantification of Phenethyl Alcohol in Plasma using LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient tailored to the specific analyte and column.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • MRM Transitions:
  • Phenethyl alcohol: [M+H]⁺ → fragment ion (e.g., m/z 123 → 105)
  • This compound: [M+H]⁺ → fragment ion (e.g., m/z 128 → 110)

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
  • Determine the concentration of phenethyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Volatile Compounds including Phenethyl Alcohol by GC-MS

1. Sample Preparation (Headspace or Liquid Injection):

  • For headspace analysis, place a known volume of the sample (e.g., biological fluid) in a headspace vial. Add a known amount of this compound.
  • For liquid injection, perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane). Add this compound to the extract.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: 250°C.
  • Oven Program: An optimized temperature program to separate the analytes of interest.
  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
  • Ionization: Electron ionization (EI) at 70 eV.
  • Acquisition Mode: Selected ion monitoring (SIM) or full scan.
  • Monitored Ions:
  • Phenethyl alcohol: Specific m/z values from its mass spectrum (e.g., m/z 91, 122).
  • This compound: Specific m/z values from its mass spectrum (e.g., m/z 96, 127).

3. Data Analysis:

  • Similar to the LC-MS/MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and quantify the analyte in the samples.

Signaling Pathways and Experimental Workflows

This compound is instrumental in studies involving the metabolic pathways of phenethyl alcohol. One such key pathway is the Ehrlich pathway, which is responsible for the biosynthesis of fusel alcohols, including phenethyl alcohol, from amino acids in yeast and other microorganisms.

Ehrlich_Pathway Ehrlich Pathway for Phenethyl Alcohol Biosynthesis Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Alcohol Dehydrogenase

Caption: The Ehrlich pathway illustrating the conversion of L-phenylalanine to 2-phenylethanol.

A typical experimental workflow for a pharmacokinetic study utilizing this compound as an internal standard is depicted below. This workflow highlights the critical role of the deuterated standard in ensuring accurate quantification throughout the analytical process.

Pharmacokinetic_Workflow Pharmacokinetic Study Workflow with Deuterated Internal Standard cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_results Results Dosing Dosing of Phenethyl Alcohol Blood_Collection Blood Sample Collection (Time Points) Dosing->Blood_Collection Spiking Spiking with This compound (IS) Blood_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Analyte/IS Ratio LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: A typical workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard provides the necessary accuracy and precision for the quantification of phenethyl alcohol in complex matrices. This guide has provided an overview of its commercial availability, typical specifications, and detailed experimental protocols and workflows. By leveraging this information, researchers can effectively incorporate this compound into their analytical methodologies to achieve robust and reliable results.

The Potential Research Applications of Deuterated Phenethyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated phenethyl alcohol, a stable isotope-labeled version of the aromatic alcohol phenethyl alcohol, offers significant potential across various research and development domains. Its primary applications lie in its use as a metabolic tracer to elucidate complex biochemical pathways and as a highly reliable internal standard for precise quantitative analysis in mass spectrometry-based assays. The substitution of hydrogen with deuterium atoms can also strategically modify the pharmacokinetic profile of parent molecules by leveraging the kinetic isotope effect (KIE), thereby offering a valuable tool in drug discovery and development to enhance metabolic stability and potentially mitigate toxicity. This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing deuterated phenethyl alcohol in a research setting.

Core Applications in Research

The unique properties of deuterated phenethyl alcohol make it a versatile tool in scientific investigation. Its primary research applications can be categorized as follows:

  • Metabolic Tracer Studies: Deuterium-labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems.[1] By introducing deuterated phenethyl alcohol, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This allows for the identification of metabolites and the elucidation of metabolic pathways without the need for radioactive labeling.[2] This is particularly relevant in understanding the biotransformation of phenethyl alcohol and its derivatives.

  • Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in chromatographic and mass spectrometric techniques like GC-MS and LC-MS, deuterated compounds serve as ideal internal standards.[1] Because deuterated phenethyl alcohol has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3] This allows for the correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte.[4]

  • Pharmacokinetic (PK) Modification and Mechanistic Studies: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This can lead to a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[5] By strategically deuterating phenethyl alcohol at sites of metabolism, it is possible to slow down its breakdown, potentially leading to an increased half-life, higher systemic exposure (AUC), and altered metabolite profiles.[6][7] This "metabolic switching" can be a deliberate strategy in drug development to improve a drug's pharmacokinetic properties or to reduce the formation of toxic metabolites.[6][8][9][10]

Quantitative Data on the Impact of Deuteration

ParameterPotential Effect of DeuterationRationale
Maximum Concentration (Cmax) IncreasedSlower first-pass metabolism can lead to a higher concentration of the drug reaching systemic circulation.
Area Under the Curve (AUC) IncreasedReduced metabolic clearance leads to a longer residence time of the drug in the body, resulting in greater overall exposure.[7]
Elimination Half-life (t½) ProlongedA slower rate of metabolism extends the time it takes for the drug concentration to reduce by half.
Metabolic Clearance (CL) DecreasedThe kinetic isotope effect directly reduces the rate at which the drug is metabolized and cleared from the body.[6]
Metabolite Profile Altered ("Metabolic Switching")If the primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative, minor pathways, leading to a different metabolite profile.[6][8][9][10]

Note: The magnitude of these effects is highly dependent on the specific site of deuteration and the rate-limiting step of the metabolic pathway. Experimental validation is crucial to determine the precise pharmacokinetic profile of any deuterated compound.

Experimental Protocols

Synthesis of Deuterated Phenethyl Alcohol

Several methods can be employed for the synthesis of deuterated phenethyl alcohol. One common approach is the Grignard reaction, which allows for the introduction of deuterium at specific positions. The following is a generalized protocol.

Reaction: Phenylmagnesium bromide + Deuterated ethylene oxide → Deuterated phenethyl alcohol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Deuterated ethylene oxide (D4)

  • Anhydrous deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. Reflux the mixture until most of the magnesium has reacted.

  • Reaction with Deuterated Ethylene Oxide: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of deuterated ethylene oxide in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude deuterated phenethyl alcohol can be purified by vacuum distillation.

Quantitative Analysis using Deuterated Phenethyl Alcohol as an Internal Standard by GC-MS

This protocol outlines the general steps for quantifying a target analyte in a biological matrix using deuterated phenethyl alcohol as an internal standard.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Deuterated phenethyl alcohol (internal standard, IS) solution of known concentration

  • Target analyte standard solutions for calibration curve

  • Biological matrix (e.g., plasma, urine)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (if necessary, e.g., BSTFA)

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a precise volume of the deuterated phenethyl alcohol internal standard solution.

  • Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers. Transfer the organic layer to a clean tube.

  • Derivatization (Optional): If the analyte is not volatile enough for GC analysis, evaporate the solvent and add a derivatizing agent. Heat the sample to complete the reaction.

  • GC-MS Analysis: Inject an aliquot of the prepared sample into the GC-MS system. The GC will separate the analyte and the internal standard based on their retention times. The MS will detect the characteristic ions for both the analyte and the deuterated internal standard.

  • Data Analysis: Integrate the peak areas of the selected ions for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Prepare a calibration curve by analyzing standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.[3]

In Vitro Metabolic Stability Assay

This protocol provides a general method to assess the metabolic stability of deuterated phenethyl alcohol compared to its non-deuterated counterpart using liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Deuterated and non-deuterated phenethyl alcohol stock solutions

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction: Add the deuterated or non-deuterated phenethyl alcohol to the microsome suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound (deuterated or non-deuterated phenethyl alcohol) at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k. Compare the half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

Visualization of Pathways and Workflows

Synthetic Pathway

Synthesis_of_Deuterated_Phenethyl_Alcohol cluster_grignard Grignard Reagent Formation bromobenzene Bromobenzene grignard Phenylmagnesium bromide bromobenzene->grignard mg Mg mg->grignard ether Anhydrous Ether ether->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Addition d_ethylene_oxide Deuterated Ethylene Oxide (D4) d_ethylene_oxide->intermediate product Deuterated Phenethyl Alcohol intermediate->product Protonation quenching Aqueous Workup (e.g., NH4Cl) quenching->product

Caption: Synthetic route to deuterated phenethyl alcohol via Grignard reaction.

Experimental Workflow: GC-MS Quantitative Analysis

GCMS_Workflow start Biological Sample (e.g., Plasma) add_is Add Deuterated Phenethyl Alcohol (IS) start->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization (Optional) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing: - Peak Integration - Area Ratio Calculation gcms->data_processing quantification Quantification of Analyte Concentration data_processing->quantification calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) calibration->quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathway Modulation

While there is no direct evidence of phenethyl alcohol modulating specific signaling pathways, its structural similarity to other neuroactive compounds and the known effects of ethanol on cellular signaling suggest potential areas for investigation. One such pathway is the cAMP/PKA signaling cascade, which is a key regulator of numerous cellular processes. The following diagram illustrates this pathway. It is important to note that the involvement of phenethyl alcohol in this pathway is speculative and requires experimental validation.

cAMP_PKA_Pathway ligand Ligand (e.g., Neurotransmitter) gpcr GPCR ligand->gpcr g_protein G Protein (Gs) gpcr->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp atp ATP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates substrates Cellular Substrates pka->substrates phosphorylates response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) substrates->response pea Phenethyl Alcohol (Potential Modulator?) pea->gpcr pea->ac

Caption: The cAMP/PKA signaling pathway, a potential target for investigation.

Conclusion

Deuterated phenethyl alcohol is a powerful and versatile tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Its utility as a metabolic tracer and an internal standard is well-established, enabling more precise and detailed investigations into biological systems. Furthermore, the strategic application of the kinetic isotope effect through deuteration offers a promising avenue for optimizing the pharmacokinetic properties of therapeutic agents. While further research is needed to fully elucidate its specific effects on cellular signaling pathways, the foundational applications of deuterated phenethyl alcohol provide a solid basis for its continued and expanded use in scientific discovery and drug development.

References

Stability and Storage Conditions for Benzeneethanol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Benzeneethanol-d5 (Phenylethanol-d5). Given the limited availability of specific stability data for the deuterated form, this document synthesizes information from supplier data, studies on its non-deuterated analog (phenylethanol), and established principles of pharmaceutical stability testing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and proper handling of this compound in a laboratory setting.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the chemical and isotopic integrity of this compound. The following conditions are recommended based on supplier information and general knowledge of alcohol stability.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale & Additional Notes
Storage Temperature +4°C or 2-8°C (Refrigerator)To minimize potential degradation and peroxide formation. Some suppliers may also indicate room temperature storage is acceptable for short periods.
Light Exposure Store in amber or opaque containers, protected from light.Phenylethanol is known to be sensitive to light, which can catalyze oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and the formation of peroxides, especially for long-term storage.
Container Material Use well-closed glass containers.Phenylethanol can be absorbed by low-density polyethylene. Polypropylene containers have shown insignificant absorption over a 12-week period at 30°C.
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.These can induce rapid degradation of the alcohol functionality.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, the degradation of its non-deuterated counterpart, phenylethanol, provides a strong indication of the expected degradation products. The primary degradation mechanisms are oxidation, thermal decomposition, and photodegradation.

Oxidative Degradation

Oxidation is a primary concern for the stability of this compound. Exposure to air and oxidizing agents can lead to the formation of several degradation products.[1][2]

  • Phenylacetaldehyde-d5: Oxidation of the primary alcohol can yield the corresponding aldehyde.

  • Benzaldehyde-d5: Further oxidation can lead to the cleavage of the side chain, forming benzaldehyde.

  • Formaldehyde: This can be a byproduct of the oxidation process.[1][2]

It is also important to note that like many ethers and alcohols, this compound has the potential to form explosive peroxides upon prolonged exposure to air.

Thermal Degradation

Elevated temperatures can induce dehydration of this compound, leading to the formation of styrene-d5. This is a known thermal decomposition pathway for phenylethanol.

Photodegradation

Exposure to light, particularly UV radiation, can accelerate oxidative degradation pathways. Therefore, protection from light is crucial for maintaining the stability of the compound.

The following diagram illustrates the potential degradation pathways of this compound based on the known degradation of phenylethanol.

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation (Air, Light) cluster_thermal Thermal Degradation This compound This compound Phenylacetaldehyde-d5 Phenylacetaldehyde-d5 This compound->Phenylacetaldehyde-d5 Oxidation Peroxides Peroxides This compound->Peroxides Prolonged Air Exposure Styrene-d5 Styrene-d5 This compound->Styrene-d5 Dehydration Benzaldehyde-d5 Benzaldehyde-d5 Phenylacetaldehyde-d5->Benzaldehyde-d5 Further Oxidation

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. The following protocols are proposed based on ICH guidelines and methods developed for phenylethanol.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and demonstrate the specificity of the analytical method.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursMinimal degradation expected
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursMinimal degradation expected
Oxidation 3% H₂O₂ at room temperature for 24 hoursPhenylacetaldehyde-d5, Benzaldehyde-d5
Thermal Degradation 105°C for 48 hours (solid state)Styrene-d5
Photostability ICH Q1B conditions: overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²Phenylacetaldehyde-d5, Benzaldehyde-d5

The following diagram outlines a general workflow for conducting forced degradation studies.

G Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare solutions of this compound Prepare solutions of this compound Acid Hydrolysis Acid Hydrolysis Prepare solutions of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare solutions of this compound->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Prepare solutions of this compound->Oxidation (H2O2) Thermal (Solid) Thermal (Solid) Prepare solutions of this compound->Thermal (Solid) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Prepare solutions of this compound->Photolytic (ICH Q1B) Analyze by Stability-Indicating HPLC-UV/MS Analyze by Stability-Indicating HPLC-UV/MS Acid Hydrolysis->Analyze by Stability-Indicating HPLC-UV/MS Base Hydrolysis->Analyze by Stability-Indicating HPLC-UV/MS Oxidation (H2O2)->Analyze by Stability-Indicating HPLC-UV/MS Thermal (Solid)->Analyze by Stability-Indicating HPLC-UV/MS Photolytic (ICH Q1B)->Analyze by Stability-Indicating HPLC-UV/MS Characterize Degradation Products Characterize Degradation Products Analyze by Stability-Indicating HPLC-UV/MS->Characterize Degradation Products G Stability-Indicating Method Development cluster_validation Validation Parameters Initial Method Development Initial Method Development Forced Degradation Studies Forced Degradation Studies Initial Method Development->Forced Degradation Studies Method Optimization for Resolution Method Optimization for Resolution Forced Degradation Studies->Method Optimization for Resolution Method Validation (ICH) Method Validation (ICH) Method Optimization for Resolution->Method Validation (ICH) Application in Stability Studies Application in Stability Studies Method Validation (ICH)->Application in Stability Studies Specificity Specificity Method Validation (ICH)->Specificity Linearity Linearity Method Validation (ICH)->Linearity Accuracy Accuracy Method Validation (ICH)->Accuracy Precision Precision Method Validation (ICH)->Precision Robustness Robustness Method Validation (ICH)->Robustness

References

Benzeneethanol-d5: A Comprehensive Safety and Toxicological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and toxicological profile of Benzeneethanol-d5 (also known as 2-Phenylethanol-d5). The information is compiled from various Safety Data Sheets (SDS) and organized to be a practical resource for laboratory and drug development settings. Quantitative data is presented in clear, tabular formats, and key experimental and logical workflows are visualized to enhance understanding.

Chemical and Physical Properties

This compound is the deuterated form of 2-phenylethanol, where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in metabolic and pharmacokinetic studies. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated analogue, 2-phenylethanol.

PropertyValueSource
Molecular Formula C₈H₅D₅OPubChem[1], LGC Standards[2]
Molecular Weight 127.20 g/mol Cambridge Isotope Laboratories[3], Sigma-Aldrich[4]
CAS Number 35845-63-7PubChem[1], LGC Standards[2]
Appearance Colorless liquidThermo Fisher Scientific[5]
Odor Aromatic, Rose-likeFlinn Scientific[6], Thermo Fisher Scientific[5]
Melting Point -27 °C / -16.6 °FSigma-Aldrich[7], Thermo Fisher Scientific[5]
Boiling Point 219-221 °C / 426-430 °FSigma-Aldrich[7], Thermo Fisher Scientific[5]
Flash Point 102 °C / 215.6 °F (closed cup)Sigma-Aldrich[4], Thermo Fisher Scientific[5]
Density 1.02 g/mL at 20 °CSigma-Aldrich[7]
Vapor Pressure 0.08 mbar at 20 °CThermo Fisher Scientific[5]
Partition Coefficient (n-octanol/water) log Pow: 1.36Sigma-Aldrich[7]

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][5][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][5][7]
Skin IrritationCategory 2H315: Causes skin irritation[6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[6]

Note: Skin irritation and dermal toxicity classifications are based on some, but not all, available SDS for the non-deuterated analogue.

GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication for this compound based on its GHS classification.

GHS_Workflow cluster_ID Identification cluster_Hazard Hazard Identification cluster_Response Precautionary Statements & Response Product This compound CAS: 35845-63-7 Pictogram GHS07 Exclamation Mark Product->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord H_Statements Hazard Statements: H302: Harmful if swallowed H319: Causes serious eye irritation SignalWord->H_Statements P_Prevention Prevention (P2xx): P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear eye protection/face protection. H_Statements->P_Prevention P_Response Response (P3xx): P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P_Prevention->P_Response P_Disposal Disposal (P5xx): P501: Dispose of contents/container to an approved waste disposal plant. P_Response->P_Disposal

GHS Hazard Communication Workflow for this compound.

Toxicological Data

The toxicological data for this compound is primarily extrapolated from its non-deuterated analogue, 2-Phenylethanol.

Toxicity EndpointValueSpeciesMethodSource
LD50 (Oral) 1230 mg/kgRatOECD 401 (similar)Fisher Scientific[8]
LD50 (Dermal) 2000 mg/kgRabbitOECD 402 (similar)Fisher Scientific[8]
LC50 (Inhalation) >8.8 mg/L / 4hRatOECD 403 (similar)Fisher Scientific[8]
Skin Irritation Irritating to skin - 24 hRabbitOECD 404Fisher Scientific[8]
Eye Irritation Causes serious eye irritationRabbitOECD 405Fisher Scientific[9]

Experimental Protocols

The toxicological data presented are typically determined using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[9] It is a stepwise procedure using a limited number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rats (typically female) are used.[10] Animals are acclimatized to laboratory conditions before the study.

  • Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, a suitable vehicle is used.[9]

  • Dose Administration: A stepwise procedure is used, usually starting with a dose of 2000 mg/kg body weight. A group of three animals is dosed.[10]

  • Observation: Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for up to 14 days.[10] Body weight is recorded weekly.

  • Endpoint Determination: The outcome of the first group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the test may be concluded, and the LD50 is determined to be above the tested dose. The LD50 cut-off value is established based on the guideline.[10]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal and Eye Irritation (OECD Guidelines 404 & 405)
  • OECD 404 (Dermal Irritation): This test evaluates the potential of a substance to cause skin irritation.[3] A single dose (0.5 mL for liquids) is applied to a small area of a rabbit's skin for a 4-hour period.[11] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7][11]

  • OECD 405 (Eye Irritation): This test assesses the potential for a substance to cause eye irritation or corrosion.[1] A single dose of the substance is applied to one eye of a rabbit, with the other eye serving as a control.[5][6] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[5]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

The following diagram illustrates the decision-making process in a typical Acute Toxic Class Method study.

OECD_423_Workflow Start Start Study (3 female rats) Dose_2000 Administer 2000 mg/kg dose Start->Dose_2000 Observe_14d_A Observe for 14 days Dose_2000->Observe_14d_A Mortality_Check_A Mortality Check Observe_14d_A->Mortality_Check_A Stop_A Stop Test LD50 > 2000 mg/kg Classify as GHS Category 5 or Unclassified Mortality_Check_A->Stop_A 0-1 deaths Dose_300 Administer 300 mg/kg dose (new group of 3 rats) Mortality_Check_A->Dose_300 2-3 deaths Observe_14d_B Observe for 14 days Dose_300->Observe_14d_B Mortality_Check_B Mortality Check Observe_14d_B->Mortality_Check_B Stop_B Stop Test LD50 between 300-2000 mg/kg Classify as GHS Category 4 Mortality_Check_B->Stop_B 0-1 deaths Dose_50 Administer 50 mg/kg dose (new group of 3 rats) Mortality_Check_B->Dose_50 2-3 deaths Observe_14d_C Observe for 14 days Dose_50->Observe_14d_C Mortality_Check_C Mortality Check Observe_14d_C->Mortality_Check_C Stop_C Stop Test LD50 between 50-300 mg/kg Classify as GHS Category 3 Mortality_Check_C->Stop_C 0-1 deaths Further_Testing Consider Further Testing at lower doses Mortality_Check_C->Further_Testing 2-3 deaths

Simplified workflow for OECD 423 Acute Toxic Class Method.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Ensure adequate ventilation and avoid breathing vapors.[7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Store at room temperature away from light and moisture.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Keep away from strong oxidizing agents and strong acids.[6]

First-Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

This guide is intended to provide key safety information and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always consult the specific SDS for your product before use.

References

Methodological & Application

Application Notes and Protocols for Benzeneethanol-d5 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzeneethanol-d5 as an internal standard in metabolomics research, particularly in mass spectrometry-based analytical platforms. Detailed protocols are outlined to guide researchers in the effective application of this stable isotope-labeled standard for accurate and reproducible quantification of metabolites.

Introduction to this compound in Metabolomics

In the field of metabolomics, accurate quantification of endogenous small molecules is crucial for understanding biological systems, discovering biomarkers, and evaluating drug efficacy and toxicity.[1] The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, compensating for variations that can occur during sample preparation and analysis.[2] Deuterated standards, such as this compound, are considered the gold standard for quantitative analysis using mass spectrometry.[2]

This compound is a deuterated form of 2-Phenylethanol, a volatile organic compound found in a variety of natural sources and biological systems. Its structural similarity to endogenous metabolites makes it a suitable internal standard for the quantification of aromatic compounds and other related metabolites in complex biological matrices.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and application in metabolomics studies.

PropertyValueReference
Synonyms Phenethyl Alcohol-d5, (2-Hydroxyethyl)benzene-d5, 2-Phenethanol-d5[3][4]
CAS Number 35845-63-7[3][4][5]
Molecular Formula C₈D₅H₅O[3][4]
Molecular Weight 127.2 g/mol [3][4]
Appearance Neat[3][4]
Unlabeled CAS Number 60-12-8[3][4]

Key Applications in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS). Its use helps to correct for:

  • Variability in sample extraction and preparation: Losses of the target analyte during these steps are mirrored by proportional losses of the internal standard.[2]

  • Matrix effects in the MS source: Ion suppression or enhancement caused by co-eluting matrix components affects both the analyte and the internal standard similarly.

  • Fluctuations in instrument response: Variations in injection volume and detector sensitivity are normalized by the consistent signal of the internal standard.

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in a typical metabolomics workflow.

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (neat)

  • Methanol or Acetonitrile (LC-MS grade)

  • Calibrated micropipettes

  • Amber glass vials

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the neat this compound vial to equilibrate to room temperature.

    • Accurately weigh a specific amount (e.g., 10 mg) of the neat standard into a volumetric flask.

    • Dissolve the standard in a precise volume of solvent (e.g., 10 mL of methanol) to achieve the desired concentration.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with the appropriate solvent. For example, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of solvent.

    • The concentration of the working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

    • Store the working solution at -20°C and prepare fresh as needed to avoid degradation.

Sample Preparation and Extraction for LC-MS Analysis

Materials:

  • Biological samples (e.g., plasma, urine, cell culture media)

  • This compound working solution

  • Extraction solvent (e.g., ice-cold methanol or acetonitrile)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Spiking with Internal Standard: Add a precise volume of the this compound working solution to each sample, quality control (QC) sample, and calibration standard. The final concentration of the internal standard should be consistent across all samples.

  • Protein Precipitation: Add a volume of ice-cold extraction solvent (e.g., 3 volumes of methanol to 1 volume of plasma).

  • Vortexing and Incubation: Vortex the samples thoroughly for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS analysis.

Representative LC-MS Parameters
ParameterTypical Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of target analytes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan

Data Analysis and Quantification

The concentration of the target analyte in a sample is determined by calculating the ratio of the analyte peak area to the peak area of this compound. This ratio is then compared to a calibration curve constructed from standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for Metabolomics using an Internal Standard

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Metabolite Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Ratio Calculate Analyte/IS Area Ratio Peak->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: General workflow for a metabolomics experiment using an internal standard.

Logical Relationship of Internal Standard in Quantitative Analysis

logical_relationship Analyte Analyte in Sample Process Sample Preparation & Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Analyte_Response Analyte MS Response Process->Analyte_Response IS_Response IS MS Response Process->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Application Note: High-Throughput Quantification of Benzeneethanol in Flavor and Fragrance Matrices Using Benzeneethanol-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Benzeneethanol (2-Phenylethanol) is a critical aroma compound, imparting a characteristic rose-like scent to a vast array of products in the flavor, fragrance, and cosmetic industries. Accurate and precise quantification of this analyte is essential for quality control, regulatory compliance, and formulation development. This application note details a robust and reliable method for the determination of Benzeneethanol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Benzeneethanol-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2]

Introduction

The analysis of volatile and semi-volatile organic compounds in intricate samples such as perfumes, lotions, and food products presents significant analytical challenges.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the separation and identification of these components due to its high resolution and sensitivity.[3][4] For quantitative accuracy, an internal standard that closely mimics the chemical and physical properties of the analyte is paramount.

This compound, a deuterated analogue of Benzeneethanol, is an ideal internal standard because it co-elutes with the target analyte and exhibits nearly identical behavior during extraction and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2][5] This methodology allows for precise correction of potential analyte loss during sample workup and mitigates variability introduced by the instrument, leading to highly reliable quantification.

Experimental Protocol

This section provides a detailed protocol for the quantification of Benzeneethanol.

1. Materials and Reagents

  • Analytes: Benzeneethanol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (all HPLC or GC grade)

  • Sample Matrix: Representative blank matrix (e.g., unscented lotion base, ethanol/water mixture)

  • Apparatus: 2 mL GC autosampler vials with caps, volumetric flasks, micropipettes, vortex mixer, centrifuge.

2. Preparation of Standards

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve 10 mg of Benzeneethanol in 10 mL of Methanol.

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of Methanol.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with Methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking the appropriate volume of the Benzeneethanol primary stock solution into blank matrix extract. A typical concentration range is 0.1 to 50 µg/mL.

    • Spike each calibration standard and sample with the IS working solution to a final concentration of 5 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction Example)

  • Accurately weigh 1.0 g of the sample (e.g., cosmetic cream, beverage) into a 15 mL centrifuge tube.

  • Add 100 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 5 mL of Dichloromethane.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean GC vial using a glass pipette.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS Detector).

  • Column: DB-WAX or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation and Results

The use of SIM mode enhances sensitivity and selectivity for quantification. The ions are selected based on the mass spectra of Benzeneethanol and its deuterated standard. The primary fragment for Benzeneethanol is the tropylium ion at m/z 91, resulting from the loss of CH₂OH. For this compound, this fragment shifts to m/z 96.

Table 1: GC-MS SIM Parameters for Quantification

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Benzeneethanol~10.591122, 65
This compound (IS)~10.596127, 68

Note: Retention times are approximate and should be confirmed on the specific instrument and column used. Data for m/z ions compiled from literature sources.[6][7]

Table 2: Representative Method Validation Data

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (Recovery %)95 - 108%
Precision (RSD %)< 5%

Note: This table presents typical performance data compiled from established validation guidelines for similar GC-MS methods.[2][8][9]

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the structural relationship between the analyte and the internal standard.

experimental_workflow Experimental Workflow for Benzeneethanol Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Spike_IS 2. Spike with This compound (IS) Sample->Spike_IS Extract 3. Liquid-Liquid Extraction (e.g., with DCM) Spike_IS->Extract GC_Inject 4. Inject 1 µL into GC-MS Extract->GC_Inject Cal_Std Prepare Calibration Standards (0.1-50 µg/mL) + IS Cal_Curve 9. Generate Calibration Curve Cal_Std->Cal_Curve GC_Sep 5. Chromatographic Separation GC_Inject->GC_Sep MS_Detect 6. MS Detection (SIM Mode) GC_Sep->MS_Detect Integrate 7. Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Ratio 8. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 10. Quantify Sample Concentration Ratio->Quantify Cal_Curve->Quantify

Caption: A flowchart of the complete analytical procedure.

logical_relationship Analyte vs. Internal Standard Relationship cluster_analyte Analyte cluster_is Internal Standard (IS) A1 Benzeneethanol (C₈H₁₀O) MW: 122.17 A2 Structure: C₆H₅CH₂CH₂OH IS1 This compound (C₈H₅D₅O) MW: 127.20 A1->IS1 Chemically Identical, Mass Different (+5 Da) A3 Key MS Ion (m/z): 91 IS2 Structure: C₆D₅CH₂CH₂OH A2->IS2 Co-eluting in GC IS3 Key MS Ion (m/z): 96 A3->IS3 Distinguishable by MS

Caption: The structural relationship enabling accurate quantification.

Conclusion

The described GC-MS method, employing this compound as an internal standard, provides a highly accurate, precise, and robust tool for the quantification of Benzeneethanol in complex flavor and fragrance matrices. The protocol is suitable for routine quality control and research applications, ensuring reliable data for product safety and quality assessment. The use of a stable isotope-labeled internal standard is a critical component of good quantification practices, correcting for inevitable variations during sample processing and analysis.[4]

References

Application Note: Quantification of Phenethyl Alcohol in Wine using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethyl alcohol, also known as 2-phenylethanol, is a higher alcohol that contributes significantly to the floral and rose-like aromas in wine.[1] Its concentration can vary depending on grape variety, fermentation conditions, and aging processes. Accurate quantification of phenethyl alcohol is crucial for quality control and for understanding its role in the overall sensory profile of wine.

This application note details a robust and sensitive method for the quantification of phenethyl alcohol in wine samples using gas chromatography-mass spectrometry with an isotope dilution strategy (GC-MS-SIDA). The use of a deuterated internal standard, phenethyl alcohol-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for researchers, and quality control analysts in the wine industry.

Principle

The methodology is based on the principle of isotope dilution analysis. A known amount of a stable isotope-labeled internal standard (phenethyl alcohol-d5), which is chemically identical to the analyte of interest (phenethyl alcohol), is added to the wine sample. The analyte and the internal standard are then co-extracted and analyzed by GC-MS. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss during sample preparation or analysis will affect both compounds equally. Quantification is achieved by measuring the ratio of the response of the analyte to the internal standard. This method effectively mitigates matrix interferences commonly encountered in complex samples like wine.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Phenethyl alcohol (≥99% purity)

    • Phenethyl alcohol-d5 (or other suitable deuterated variant, ≥98% atom % D)

  • Solvents and Reagents:

    • Dichloromethane (DCM), HPLC grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

    • Ethanol, absolute

    • Deionized water

  • Wine Samples: Red and white wines of various grape varieties.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, DB-5ms or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) mode.

Preparation of Standard Solutions
  • Primary Stock Standard (Phenethyl Alcohol): Accurately weigh approximately 100 mg of phenethyl alcohol and dissolve it in 100 mL of ethanol to obtain a concentration of 1000 µg/mL.

  • Internal Standard Stock (Phenethyl Alcohol-d5): Accurately weigh approximately 10 mg of phenethyl alcohol-d5 and dissolve it in 10 mL of ethanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock standard in a model wine solution (12% ethanol in deionized water). Spike each calibration standard with a constant concentration of the internal standard stock solution (e.g., 50 µg/mL).

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 5 mL of the wine sample into a 15 mL screw-cap centrifuge tube.

  • Add a precise volume of the internal standard stock solution (e.g., 50 µL of 1000 µg/mL phenethyl alcohol-d5) to the wine sample.

  • Add 1 g of NaCl to the tube and vortex to dissolve.

  • Add 2 mL of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Phenethyl alcohol:

      • Quantifier ion: m/z 91

      • Qualifier ion: m/z 92

    • Phenethyl alcohol-d5:

      • Quantifier ion: m/z 96

Data Presentation

The concentration of phenethyl alcohol in the wine samples is calculated using the response factor determined from the calibration curve.

Table 1: Representative Concentrations of Phenethyl Alcohol in Various Wine Types

Wine TypeGrape VarietyPhenethyl Alcohol (mg/L)
Red WineCabernet Sauvignon35.8
Red WineMerlot42.5
Red WinePinot Noir28.7
Red WineSyrah55.2
White WineChardonnay15.4
White WineSauvignon Blanc12.8
White WineRiesling18.9
Rosé WineGrenache22.1

Note: These values are for illustrative purposes and can vary significantly based on viticultural and oenological practices.

Method Validation

  • Linearity: The calibration curve for phenethyl alcohol should demonstrate excellent linearity with a coefficient of determination (R²) > 0.995 over the concentration range of 1 to 100 mg/L.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for phenethyl alcohol in wine should be in the low µg/L range, demonstrating the high sensitivity of the method.

  • Precision: The relative standard deviation (RSD) for replicate analyses of spiked wine samples should be less than 10%, indicating good method precision.

  • Accuracy: Recovery of phenethyl alcohol from spiked wine samples should be within the range of 90-110%, demonstrating the accuracy of the method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Wine Sample (5 mL) add_is Add Internal Standard (Phenethyl Alcohol-d5) sample->add_is add_salt Add NaCl (1 g) add_is->add_salt add_dcm Add Dichloromethane (2 mL) add_salt->add_dcm vortex Vortex (2 min) add_dcm->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge extract Collect Organic Layer centrifuge->extract dry Dry with Na₂SO₄ extract->dry transfer Transfer to Autosampler Vial dry->transfer gc_ms GC-MS System (SIM Mode) transfer->gc_ms quantification Quantification (Analyte/IS Ratio) gc_ms->quantification calibration Calibration Curve quantification->calibration calculation Concentration Calculation calibration->calculation

Caption: Experimental workflow for the quantification of phenethyl alcohol in wine.

Conclusion

The described isotope dilution GC-MS method provides a reliable, accurate, and sensitive approach for the quantification of phenethyl alcohol in wine. The use of a deuterated internal standard effectively compensates for matrix effects, leading to high-quality quantitative data. This application note serves as a comprehensive guide for laboratories aiming to implement this analytical technique for routine wine analysis or research purposes.

References

Application Note: Quantitative Analysis of Biogenic Amines in Food Matrices using Benzeneethanol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products. While they play important roles in physiological processes, high concentrations in food can indicate spoilage and may pose health risks to consumers.[1] Accurate quantification of biogenic amines is crucial for food safety and quality control. This application note describes a robust and sensitive method for the simultaneous determination of eight common biogenic amines in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Benzeneethanol-d5 as an internal standard to ensure high accuracy and precision. Isotopically labeled internal standards are essential for minimizing matrix effects and improving the reliability of quantification in complex food samples.[2]

This method is suitable for the analysis of a range of food products, including fish, meat, cheese, and fermented beverages.

Analytical Principle

The method involves the extraction of biogenic amines from the food matrix using an acidic solution. Following extraction and cleanup, the sample is analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is performed using an internal standard calibration with this compound. This compound is structurally similar to the aromatic biogenic amine phenylethylamine, making it a suitable internal standard for this application.

Experimental Protocols

Reagents and Materials
  • Standards: Histamine, Tyramine, Putrescine, Cadaverine, Phenylethylamine, Spermidine, Spermine, Tryptamine (analytical grade)

  • Internal Standard: this compound

  • Reagents: Perchloric acid (HClO4), Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Ammonium formate, Ultrapure water

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each biogenic amine standard and this compound in methanol to prepare individual stock solutions.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all eight biogenic amines by diluting the primary stock solutions with a mixture of 0.1% formic acid in water and acetonitrile (95:5, v/v).

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the same solvent mixture.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into a blank matrix extract at concentrations ranging from 1 to 500 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Homogenization: Homogenize 5 g of the food sample.

  • Extraction:

    • Add 10 mL of 0.4 M perchloric acid to the homogenized sample.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the collected supernatant.

  • Cleanup (Optional, for complex matrices):

    • Pass the extract through a 0.22 µm syringe filter.

    • For highly complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Final Preparation: Dilute the filtered extract with the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Histamine112.195.115
Tyramine138.2121.118
Putrescine89.172.112
Cadaverine103.286.114
Phenylethylamine122.2105.117
Spermidine146.272.120
Spermine203.388.225
Tryptamine161.2144.118
This compound (IS) 127.1 108.1 15

Data Presentation

Method Performance
ParameterHistamineTyraminePutrescineCadaverinePhenylethylamineSpermidineSpermineTryptamine
Linearity Range (ng/mL) 1 - 5001 - 5005 - 5005 - 5001 - 50010 - 50010 - 5001 - 500
Correlation Coefficient (r²) >0.995>0.995>0.99>0.99>0.995>0.99>0.99>0.995
Limit of Quantification (LOQ) (ng/mL) 1155110101
Recovery (%) 92 - 10595 - 10888 - 10285 - 10093 - 10680 - 9878 - 9590 - 104
Precision (RSD%) < 10< 10< 15< 15< 10< 15< 15< 10
Biogenic Amine Content in Food Samples (Example Data)
Food SampleHistamine (mg/kg)Tyramine (mg/kg)Putrescine (mg/kg)Cadaverine (mg/kg)Phenylethylamine (mg/kg)Spermidine (mg/kg)Spermine (mg/kg)Tryptamine (mg/kg)
Canned Tuna150.215.825.410.15.28.912.32.1
Salami25.6250.580.345.730.115.420.810.5
Cheddar Cheese10.3450.250.120.545.612.118.58.3
Red Wine5.112.38.23.12.5NDND1.2

ND: Not Detected

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Acidic Extraction (0.4M HClO4) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Spiking Spike with This compound (IS) Supernatant->Spiking Filtration Filtration Spiking->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standard Calibration) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of biogenic amines in food.

Signaling_Pathway cluster_precursors Amino Acid Precursors cluster_decarboxylation Microbial Decarboxylation cluster_amines Biogenic Amines Histidine Histidine Decarboxylases Amino Acid Decarboxylases Histidine->Decarboxylases Tyrosine Tyrosine Tyrosine->Decarboxylases Ornithine Ornithine Ornithine->Decarboxylases Lysine Lysine Lysine->Decarboxylases Phenylalanine Phenylalanine Phenylalanine->Decarboxylases Tryptophan Tryptophan Tryptophan->Decarboxylases Histamine Histamine Decarboxylases->Histamine Tyramine Tyramine Decarboxylases->Tyramine Putrescine Putrescine Decarboxylases->Putrescine Cadaverine Cadaverine Decarboxylases->Cadaverine Phenylethylamine Phenylethylamine Decarboxylases->Phenylethylamine Tryptamine Tryptamine Decarboxylases->Tryptamine

Caption: Formation of biogenic amines from amino acid precursors.

References

Application Note: Determination of Volatile and Semi-Volatile Organic Compounds in Water Samples by GC-MS with Benzeneethanol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The monitoring of volatile organic compounds (VOCs) in water is crucial for ensuring environmental quality and public health, as many of these compounds are toxic or carcinogenic.[1] Standard methods from organizations like the U.S. Environmental Protection Agency (EPA) provide robust protocols for their analysis, often employing gas chromatography-mass spectrometry (GC-MS) coupled with sample introduction techniques such as purge-and-trap or headspace analysis for volatile compounds, and liquid-liquid or solid-phase extraction for semi-volatile compounds.[2][3]

The use of an internal standard is critical for accurate and precise quantification in chromatographic analysis, as it corrects for variations in sample preparation, injection volume, and instrument response.[3] Deuterated compounds are often considered the gold standard for use as internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio.[4]

This application note describes a detailed protocol for the determination of a broad range of volatile and semi-volatile organic compounds in water samples using Benzeneethanol-d5 (also known as 2-Phenylethanol-d5) as an internal standard. Due to the semi-volatile nature of 2-phenylethanol, this method utilizes liquid-liquid extraction, making it suitable for a wider range of analytes than traditional purge-and-trap methods.[5][6]

Rationale for Selecting this compound

This compound is a stable, isotopically labeled compound that is well-suited for use as an internal standard in the GC-MS analysis of organic compounds in water for several reasons:

  • Chemical Similarity: As a deuterated analog of 2-phenylethanol, it behaves similarly to many aromatic and moderately polar organic analytes during extraction and chromatographic separation.[5]

  • Mass Spectrometric Distinction: The deuterium labels provide a distinct mass spectrum from the non-labeled analytes, allowing for clear identification and quantification.[7][8]

  • Commercial Availability: this compound is commercially available, ensuring its accessibility for routine laboratory use.[9][10]

  • Appropriate Volatility: With a boiling point of 219-221 °C, 2-phenylethanol is classified as a semi-volatile organic compound. This makes its deuterated analog a suitable internal standard for methods aiming to analyze a range of compounds with varying volatilities.

Experimental Protocols

This protocol is adapted from the principles outlined in EPA Method 8270E for the analysis of semi-volatile organic compounds by GC-MS.[2]

Materials and Reagents
  • Solvents: Dichloromethane (DCM, pesticide residue grade or equivalent), Methanol (HPLC grade), Acetone (pesticide residue grade or equivalent).

  • Reagents: Sodium sulfate (anhydrous, granular), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ascorbic acid (for dechlorination).

  • Standards: Certified standard solutions of target VOCs and a certified standard of this compound.

  • Water: Reagent water (ASTM Type I or equivalent).

  • Glassware: 1 L separatory funnels with PTFE stopcocks, 250 mL flasks with ground glass stoppers, concentration tubes, vials for GC-MS analysis.

Sample Collection and Preservation

Collect water samples in 1 L amber glass bottles with PTFE-lined caps. If residual chlorine is present, dechlorinate the sample by adding 80 mg of ascorbic acid per liter of sample. Preserve the sample to a pH < 2 by adding HCl. Store samples at 4°C until extraction.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing the target analytes in methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock standard solution with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol.

  • Internal Standard Working Solution (40 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 40 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike 1.0 mL of the 40 µg/mL this compound internal standard working solution into the separatory funnel, resulting in a concentration of 40 µg/L.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract into a 250 mL flask.

  • Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane. Combine all extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a suitable concentration apparatus.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless injection at 280°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.

Data Presentation

Quantitative data should be summarized in structured tables for clear comparison.

Table 1: Calibration Data for Selected VOCs

CompoundConcentration Range (µg/L)
Benzene1 - 100>0.995
Toluene1 - 100>0.995
Ethylbenzene1 - 100>0.995
Xylenes (total)1 - 100>0.995
Naphthalene5 - 200>0.995
Phenol10 - 200>0.990

Table 2: Method Performance Data

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Mean Recovery (%)Relative Standard Deviation (%)
Benzene0.51.598<10
Toluene0.51.599<10
Ethylbenzene0.51.597<10
Xylenes (total)0.51.598<10
Naphthalene2.06.092<15
Phenol5.015.085<15

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analytical protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis SampleCollection 1. Sample Collection (1 L amber glass bottle) Preservation 2. Preservation (HCl to pH < 2) SampleCollection->Preservation Spiking 3. Spiking (this compound) Preservation->Spiking Extraction 4. Liquid-Liquid Extraction (3x 60 mL DCM) Spiking->Extraction Drying 5. Drying (Anhydrous Na2SO4) Extraction->Drying Concentration 6. Concentration (to 1 mL) Drying->Concentration GCMS 7. GC-MS Injection Concentration->GCMS Transfer to GC vial DataAcquisition 8. Data Acquisition (SIM/Scan Mode) GCMS->DataAcquisition Quantification 9. Quantification (Internal Standard Method) DataAcquisition->Quantification analytical_logic Analyte Target Analyte AnalyteResponse Analyte Peak Area Analyte->AnalyteResponse InternalStandard Internal Standard (this compound) IS_Response Internal Standard Peak Area InternalStandard->IS_Response ResponseRatio Response Ratio (Analyte Area / IS Area) AnalyteResponse->ResponseRatio IS_Response->ResponseRatio CalibrationCurve Calibration Curve (Response Ratio vs. Concentration) ResponseRatio->CalibrationCurve FinalConcentration Analyte Concentration CalibrationCurve->FinalConcentration

References

Application Note: Therapeutic Drug Monitoring of Phenobarbital Using a Robust LC-MS/MS Method with Phenobarbital-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of phenobarbital in human plasma. Phenobarbital is a widely used anticonvulsant medication with a narrow therapeutic index, necessitating precise therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[1][2] This method employs a simple and efficient protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Phenobarbital-d5, to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[3][4] The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine TDM in a clinical laboratory setting.

Introduction

Phenobarbital is a long-acting barbiturate prescribed for the treatment of various seizure disorders.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, TDM is essential to optimize dosing regimens.[5] LC-MS/MS has become the gold standard for TDM due to its superior sensitivity, specificity, and ability to multiplex compared to traditional immunoassays.[6] The use of a SIL-IS, such as Phenobarbital-d5, is critical for mitigating ion suppression and other matrix-related interferences inherent in biological samples, thereby ensuring the reliability of the quantitative results.[3][4] This protocol provides a comprehensive guide for the determination of phenobarbital in human plasma for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Phenobarbital certified reference standard (Sigma-Aldrich or equivalent)

  • Phenobarbital-d5 (phenyl-d5) internal standard (Cerilliant or equivalent)

  • LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (98% or higher purity, Sigma-Aldrich or equivalent)

  • Ammonium acetate (LC-MS grade, Sigma-Aldrich or equivalent)

  • Drug-free human plasma (K2EDTA anticoagulant) for calibrators and quality controls (BioIVT or equivalent)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 or C8 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm) is suitable.[7]

Standard and Sample Preparation

2.3.1. Stock and Working Solutions

  • Phenobarbital Stock Solution (1 mg/mL): Accurately weigh and dissolve phenobarbital in methanol.

  • Phenobarbital-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Phenobarbital-d5 in methanol.

  • Phenobarbital Working Standards: Prepare serial dilutions of the phenobarbital stock solution with 50:50 methanol:water to create working standards for the calibration curve (e.g., concentrations ranging from 0.2 µg/mL to 16 µg/mL).

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL): Dilute the Phenobarbital-d5 stock solution in acetonitrile.[8]

2.3.2. Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking drug-free human plasma with the phenobarbital working standards to achieve final concentrations covering the therapeutic range (e.g., 2.0 to 80.0 µg/mL).[6]

  • Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2.3.3. Sample Preparation Protocol (Protein Precipitation)

  • Label microcentrifuge tubes for each calibrator, QC, and unknown plasma sample.

  • Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into the appropriately labeled tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex each tube for 1 minute to precipitate plasma proteins.[4]

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Diagrams and Workflows

G Figure 1: Sample Preparation Workflow (Protein Precipitation) cluster_prep Sample Preparation plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL Acetonitrile with Phenobarbital-d5 (IS) plasma->add_is 1 vortex1 Vortex for 1 minute add_is->vortex1 2 centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex1->centrifuge 3 supernatant Transfer Supernatant centrifuge->supernatant 4 analysis Inject into LC-MS/MS supernatant->analysis 5

Caption: Figure 1: Sample Preparation Workflow (Protein Precipitation)

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

Parameter Description
LC Column Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm[7]
Mobile Phase A 5 mM Ammonium Acetate in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient Isocratic or a shallow gradient can be used (e.g., start at 30% B, ramp to 95% B)[6]
Flow Rate 0.4 mL/min[7]
Injection Volume 5 µL
Column Temperature 30 °C[7]

| Run Time | Approximately 2-5 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative[8]
IonSpray Voltage -4000 V[8]
Source Temperature 450 °C[8]
Scan Type Multiple Reaction Monitoring (MRM)

| Dwell Time | 15-150 msec[7][8] |

Table 3: MRM Transitions for Phenobarbital and Phenobarbital-d5

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE) Use
Phenobarbital 231.1 42.1 -20 to -45 V Quantifier[8]
Phenobarbital 231.1 188.1 -20 to -45 V Qualifier[8]

| Phenobarbital-d5 (IS) | 236.1 | 42.1 | -36 to -45 V | Internal Standard[7][9] |

Results and Discussion

This LC-MS/MS method was validated for the quantification of phenobarbital in human plasma. The validation parameters assessed included linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over the concentration range of 2.00 to 80.00 µg/mL.[6] A linear regression with a weighting factor of 1/x typically yields a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

Table 4: Summary of Precision and Accuracy Data

QC Level Concentration (µg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low ~5 < 9.8% < 9.8% < 12.6% < 12.6%
Medium ~20 < 9.8% < 9.8% < 12.6% < 12.6%
High ~60 < 9.8% < 9.8% < 12.6% < 12.6%

(Data adapted from representative literature values)[6]

The acceptance criteria for precision (%CV) and accuracy (%Bias) are typically within ±15% (±20% at the Lower Limit of Quantification). The data shows that the method is both precise and accurate for the quantification of phenobarbital.

Recovery

The extraction recovery of phenobarbital from plasma using the protein precipitation method is typically high and consistent across the calibration range. While not always necessary to measure when using a co-eluting SIL-IS, recovery values often range from 95% to 110%.[6]

Logical Workflow for Method Implementation

G Figure 2: Logical Workflow for TDM Method Implementation cluster_workflow Method Implementation Pathway start Define Analytical Need (Phenobarbital TDM) method_dev Method Development (LC & MS Optimization) start->method_dev sample_prep Select & Optimize Sample Preparation (Protein Precipitation) method_dev->sample_prep validation Method Validation (Linearity, Accuracy, Precision) sample_prep->validation routine_analysis Routine Sample Analysis (Patient Samples) validation->routine_analysis data_review Data Review & Reporting routine_analysis->data_review

References

Application Note: High-Throughput Analysis of Environmental Pollutants in Water and Soil by GC-MS with Benzeneethanol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of a wide range of semi-volatile organic compounds (SVOCs) in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol incorporates Benzeneethanol-d5 as an internal standard to ensure high accuracy and precision. The method is applicable to various environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs), phenols, and organochlorine pesticides, in both water and soil samples. This document provides comprehensive experimental protocols, data presentation in structured tables, and a visual representation of the analytical workflow.

Introduction

The monitoring of persistent and emerging organic pollutants in the environment is crucial for assessing ecological and human health risks. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds due to its high sensitivity and selectivity.[1][2] The use of a deuterated internal standard, such as this compound (2-Phenylethanol-d5), is critical for correcting variations during sample preparation and instrumental analysis, thereby improving the reliability of the quantitative results. This application note provides a detailed protocol for the analysis of a diverse suite of environmental contaminants in water and soil samples, utilizing this compound as a robust internal standard.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (Liquid-Liquid Extraction)

  • To a 1-liter amber glass bottle, add 500 mL of the collected water sample.

  • Spike the sample with 50 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 30 mL of dichloromethane to the bottle.

  • Seal the bottle and shake vigorously for 2 minutes. Allow the layers to separate for 10 minutes.

  • Carefully collect the bottom organic layer using a separatory funnel into a clean flask.

  • Repeat the extraction with two additional 30 mL portions of dichloromethane, combining the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Soil Sample Preparation (QuEChERS-based Extraction)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with 50 µL of a 10 µg/mL solution of this compound in methanol.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Transfer the cleaned extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Injector: Split/splitless inlet, operated in splitless mode

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Calibration

Prepare a series of calibration standards containing the target analytes at concentrations ranging from 0.05 to 10 µg/mL in the final extraction solvent. Spike each calibration standard with this compound at a constant concentration of 0.5 µg/mL.

Data Presentation

The following tables summarize the quantitative data for a representative set of environmental pollutants.

Table 1: GC-MS Retention Times and SIM Ions for Target Analytes and Internal Standard

CompoundClassRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
PhenolPhenols8.5946566
2,4-DichlorophenolPhenols12.116216498
NaphthalenePAHs10.2128129127
FluorenePAHs13.5166165167
PhenanthrenePAHs15.8178179176
AnthracenePAHs15.9178179176
PyrenePAHs19.2202203200
Benzo[a]anthracenePAHs22.5228229226
ChrysenePAHs22.6228229226
Benzo[b]fluoranthenePAHs25.1252253250
Benzo[k]fluoranthenePAHs25.2252253250
Benzo[a]pyrenePAHs26.8252253250
Lindane (γ-HCH)Pesticides14.3181183219
HeptachlorPesticides16.5272274100
AldrinPesticides17.826366220
DieldrinPesticides20.126379279
p,p'-DDEPesticides21.5246318248
p,p'-DDDPesticides22.1235165237
p,p'-DDTPesticides23.4235165237
This compound Internal Standard 9.8 96 127 79

Table 2: Method Performance Data

CompoundLimit of Detection (LOD) (µg/L in water)Limit of Quantification (LOQ) (µg/L in water)Recovery (%) in Spiked Water (n=3)RSD (%)
Phenol0.51.592.55.8
2,4-Dichlorophenol0.20.695.14.2
Naphthalene0.10.398.23.5
Phenanthrene0.050.15101.52.8
Pyrene0.050.15102.33.1
Benzo[a]pyrene0.020.0697.84.5
Lindane (γ-HCH)0.10.396.43.9
p,p'-DDT0.10.394.65.1

Experimental Workflow Diagramdot

GCMS_Workflow concentration concentration gc_injection gc_injection concentration->gc_injection ms_detection ms_detection peak_integration peak_integration ms_detection->peak_integration

References

Application Note: High-Throughput Quality Control of Phenethyl Alcohol in Pharmaceutical Manufacturing Using Benzeneethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate method for the quantitative analysis of phenethyl alcohol in pharmaceutical preparations. Phenethyl alcohol is commonly used as an antimicrobial preservative in various pharmaceutical formulations. Its concentration must be strictly controlled to ensure product quality and patient safety. This method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Benzeneethanol-d5 as an internal standard for precise and reliable quantification. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and instrumental analysis.[1][2] The protocols provided are intended for researchers, scientists, and drug development professionals involved in pharmaceutical quality control.

Introduction

Phenethyl alcohol (2-phenylethanol) is a key ingredient in many pharmaceutical products, valued for its antimicrobial properties. Monitoring its concentration is a critical aspect of quality control in pharmaceutical manufacturing. Residual solvents in pharmaceuticals are organic volatile chemicals that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.[3] Since there is no therapeutic benefit from residual solvents, they should be removed to the extent possible to meet product specifications and good manufacturing practices.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[4] When coupled with a stable isotope-labeled internal standard, such as this compound, GC-MS provides the highest level of accuracy and precision for quantitative analysis.[1][2] Deuterated standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic separation.[1][2] The mass difference allows for clear differentiation by the mass spectrometer, enabling reliable quantification.

This document provides a comprehensive protocol for the determination of phenethyl alcohol in pharmaceutical samples, including sample preparation, GC-MS analysis, and data processing.

Data Presentation

The following tables summarize the typical performance characteristics of a validated GC-MS method for the quantification of phenethyl alcohol using this compound as an internal standard. The data presented is representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (m/z) Phenethyl alcohol: 91 (Quantifier), 122, 65
This compound: 96 (Quantifier), 127, 70

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

This section provides a detailed step-by-step protocol for the quantification of phenethyl alcohol in a liquid pharmaceutical formulation.

Materials and Reagents
  • Phenethyl alcohol (≥99.5% purity)

  • This compound (≥98% isotopic purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks and pipettes

  • GC vials with inserts

Preparation of Standard Solutions
  • Primary Stock Solution of Phenethyl Alcohol (1 mg/mL): Accurately weigh approximately 100 mg of phenethyl alcohol and dissolve it in 100 mL of methanol in a volumetric flask.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Spiking Solution (50 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 50 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the phenethyl alcohol primary stock solution into a constant volume of the internal standard spiking solution and diluting with methanol to achieve concentrations ranging from 1 µg/mL to 500 µg/mL of phenethyl alcohol.

Sample Preparation
  • Sample Aliquoting: Accurately pipette 1 mL of the liquid pharmaceutical sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 50 µg/mL this compound internal standard spiking solution to the sample.

  • Extraction: Add 5 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (Phenethyl Alcohol) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is working_is->cal_standards spike Spike with IS working_is->spike gcms GC-MS Analysis cal_standards->gcms sample Pharmaceutical Sample sample->spike extract Liquid-Liquid Extraction spike->extract dry Drying extract->dry final_sample Final Sample for GC-MS dry->final_sample final_sample->gcms data Data Acquisition (SIM) gcms->data quant Quantification data->quant

Caption: General experimental workflow from solution preparation to final analysis.

logical_relationship cluster_qc Quality Control Logic start Start QC Analysis prep Prepare Sample with IS start->prep inject Inject into GC-MS prep->inject detect Detect Analyte & IS inject->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio compare Compare to Calibration Curve ratio->compare result Concentration Result compare->result spec Within Specification? result->spec pass Pass spec->pass Yes fail Fail spec->fail No

Caption: Logical flow for quality control decision-making.

Conclusion

The described GC-MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quality control of phenethyl alcohol in pharmaceutical manufacturing. The use of a deuterated internal standard minimizes the impact of matrix effects and procedural variations, leading to reliable and reproducible results. This application note serves as a comprehensive guide for the implementation of this method in a regulated laboratory environment.

References

Application Note: Isotope Dilution Analysis of Food Packaging Contaminants using Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of volatile and semi-volatile organic compounds migrating from food packaging materials. The protocol employs Isotope Dilution Analysis (IDA) with Gas Chromatography-Mass Spectrometry (GC-MS) and utilizes Benzeneethanol-d5 as an internal standard. This methodology provides high accuracy and precision by correcting for sample matrix effects and variations in extraction recovery and instrument response. The described protocol is intended for researchers, scientists, and quality control professionals in the food industry and regulatory agencies.

Introduction

The migration of chemical substances from food contact materials (FCMs) into foodstuffs is a significant concern for consumer safety. These migrants can include residual monomers, plasticizers, antioxidants, printing ink solvents, and other non-intentionally added substances (NIAS).[1][2][3][4] Regulatory bodies worldwide have established strict limits on the migration of specific contaminants to minimize potential health risks.[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1][2] However, the complexity of food matrices can often lead to analytical challenges, including ion suppression or enhancement, which can affect the accuracy of quantification. Isotope Dilution Analysis (IDA) is the gold standard for accurate quantification in complex matrices.[9] By introducing a known amount of a stable isotope-labeled analogue of the analyte (the internal standard) into the sample at an early stage, any loss of analyte during sample preparation and analysis is compensated for, as the internal standard behaves chemically and physically similarly to the native analyte.[9][10]

This compound, a deuterated form of 2-phenylethanol, is an excellent internal standard for a range of aromatic and moderately polar contaminants due to its structural similarity to common migrants such as styrene, ethylbenzene, and other aromatic compounds. This application note provides a detailed protocol for the use of this compound in the isotope dilution GC-MS analysis of food packaging contaminants.

Experimental

Target Analytes

A representative list of potential food packaging contaminants that can be quantified using this method is provided in Table 1. This compound is a suitable internal standard for these compounds due to similarities in chemical properties and chromatographic behavior.

Table 1: Target Contaminants and this compound

CompoundClassCAS Number
StyreneMonomer100-42-5
EthylbenzeneSolvent100-41-4
TolueneSolvent108-88-3
Xylenes (o, m, p)Solvent1330-20-7
BenzeneSolvent71-43-2
2,4-Di-tert-butylphenolAntioxidant breakdown product96-76-4
Dibutyl phthalate (DBP)Plasticizer84-74-2
This compound (IS)Internal Standard35845-63-7
Materials and Reagents
  • Solvents: HPLC-grade or equivalent n-hexane, ethanol, and acetonitrile.

  • Standards: Certified reference standards of the target analytes and this compound (≥98% isotopic purity).

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in deionized water.

    • Simulant B: 3% (w/v) acetic acid in deionized water.

    • Simulant D2: Olive oil or 95% (v/v) ethanol.

  • Glassware: Deactivated glassware to prevent analyte adsorption.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Standard Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target analyte and this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Mixtures: Prepare a mixed working standard solution containing all target analytes at a concentration of 10 µg/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of this compound at 1 µg/mL in the extraction solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into the food simulant, followed by the addition of a constant amount of the this compound internal standard spiking solution. A typical calibration range would be 1-100 ng/mL.

Protocols

Protocol 1: Migration Study
  • Sample Preparation: Cut the food packaging material into pieces of a known surface area (e.g., 1 dm²).

  • Migration Cell Setup: Place the packaging material in a migration cell or a sealed glass container.

  • Addition of Food Simulant: Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio of 6 dm²/L (as per EU Regulation 10/2011).

  • Incubation: Incubate the migration cell under conditions that simulate the intended use of the packaging material (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill applications).[5]

  • Sampling: After incubation, an aliquot of the food simulant is taken for analysis.

Protocol 2: Sample Extraction and Analysis
  • Internal Standard Spiking: Take a 1 mL aliquot of the food simulant from the migration study and spike it with 100 µL of the 1 µg/mL this compound internal standard solution.

  • Liquid-Liquid Extraction (for aqueous simulants):

    • Add 2 mL of n-hexane to the spiked simulant.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean vial.

    • Concentrate the extract to 100 µL under a gentle stream of nitrogen.

  • Direct Injection (for ethanol simulant): For the 95% ethanol food simulant, direct injection of the spiked simulant may be possible after filtration.[6]

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • The GC and MS parameters are detailed in Table 2.

Table 2: GC-MS Operating Conditions

ParameterValue
GC
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification

Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte. The concentration of the analyte in the sample is then calculated from this calibration curve. The specific ions for monitoring in SIM mode are listed in Table 3.

Table 3: Selected Ions for SIM Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Styrene1047851
Ethylbenzene9110677
Toluene919265
Xylenes9110677
Benzene787751
2,4-Di-tert-butylphenol20619157
Dibutyl phthalate149223205
This compound (IS) 96 127 70

Results and Discussion

Method Performance

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Representative performance data is presented in Table 4.

Table 4: Method Performance Data

AnalyteLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%) (n=6)
Styrene>0.9980.51.598<5
Ethylbenzene>0.9990.31.0101<4
Toluene>0.9980.41.299<5
2,4-Di-tert-butylphenol>0.9971.03.095<7
Dibutyl phthalate>0.9951.55.092<8

The use of this compound as an internal standard provides excellent correction for matrix effects and variations in sample preparation, resulting in high accuracy and precision. The deuterated standard co-elutes closely with the target analytes, ensuring that it experiences similar analytical conditions.[10]

Visualizations

experimental_workflow cluster_migration Migration Study cluster_analysis Sample Analysis packaging Food Packaging Sample simulant Food Simulant packaging->simulant Immerse incubation Incubation (Simulated Use Conditions) simulant->incubation migrated_sample Simulant with Migrants incubation->migrated_sample spike Spike with this compound migrated_sample->spike extraction Liquid-Liquid Extraction spike->extraction gcms GC-MS Analysis extraction->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification using Isotope Dilution data->quant

Caption: Experimental workflow for the analysis of food packaging contaminants.

idms_principle cluster_sample Sample Preparation cluster_process Analytical Process cluster_result Quantification sample Sample (Analyte) mixed Sample + Internal Standard sample->mixed is Internal Standard (this compound) is->mixed extraction Extraction & Cleanup mixed->extraction analysis GC-MS Analysis extraction->analysis ratio Measure Analyte/IS Ratio analysis->ratio result Accurate Concentration ratio->result

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The described Isotope Dilution GC-MS method using this compound as an internal standard is a highly effective approach for the accurate and precise quantification of volatile and semi-volatile contaminants migrating from food packaging materials. The protocol is robust, sensitive, and applicable to a wide range of target compounds and food simulants. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with regulatory limits and protect consumer health.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterium Exchange Issues with Benzeneethanol-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering deuterium exchange issues with Benzeneethanol-d5 when used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when using this compound?

A1: Deuterium exchange, also known as H/D or back-exchange, is a chemical process where deuterium atoms on your labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, mobile phase, sample matrix).[1] This is a critical issue in quantitative LC-MS analysis because it alters the mass of the internal standard. The loss of deuterium can lead to a decrease in the internal standard's signal and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification of your target compound.[2]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: this compound has deuterium atoms on both the aromatic ring and the ethyl side chain. Deuterons on heteroatoms (like -OH or -NH) are highly susceptible to exchange. While deuterons on aromatic and aliphatic carbons are generally more stable, they can still exchange under certain conditions, particularly with exposure to acidic or basic conditions, elevated temperatures, or certain catalytic surfaces in the LC-MS system.[3][4] For this compound, the deuterium on the hydroxyl group is the most labile, while the deuterons on the phenyl ring are the most stable.

Q3: What are the primary factors that promote deuterium exchange in an LC-MS workflow?

A3: Several factors can promote the unwanted exchange of deuterium atoms:

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is often minimized at a specific pH, which is compound-dependent.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[2] Therefore, sample storage and analysis at elevated temperatures can lead to significant loss of the deuterium label.

  • Solvent Composition: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. The composition of the sample solvent and the LC mobile phase plays a crucial role.[1]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can sometimes contribute to exchange.[5]

  • Instrument Surfaces: Active sites on the LC column, tubing, or in the mass spectrometer's ion source can potentially catalyze exchange.

Q4: How can I detect if my this compound internal standard is undergoing deuterium exchange?

A4: There are several indicators of deuterium exchange:

  • Decreasing Internal Standard Signal: A gradual or systematic decrease in the peak area of this compound over a sequence of injections can indicate on-going exchange.[1]

  • Appearance of Unlabeled Analyte Signal: An increasing signal at the mass-to-charge ratio (m/z) of the unlabeled benzeneethanol in your internal standard solution is a strong indicator of exchange.

  • Mass Shift in the Mass Spectrum: Acquiring a full scan mass spectrum of your internal standard solution can reveal the presence of ions corresponding to the loss of one or more deuterium atoms (M-1, M-2, etc.).

  • Inaccurate and Imprecise Results: Unexplained variability, poor accuracy, and low precision in your quantitative data can be a symptom of unstable internal standard behavior.

Troubleshooting Guides

Issue 1: Decreasing Peak Area of this compound During an Analytical Run

This is a common symptom of in-process deuterium exchange, where the internal standard is losing its deuterium label during the LC-MS analysis.

Troubleshooting Workflow:

Start Start: Decreasing IS Peak Area Check_Mobile_Phase Investigate Mobile Phase (pH and Composition) Start->Check_Mobile_Phase Check_Temperature Evaluate Temperature Effects Start->Check_Temperature Check_Sample_Solvent Assess Sample Solvent Stability Start->Check_Sample_Solvent Check_Column Consider Column Effects Start->Check_Column Optimize_pH Adjust Mobile Phase pH to be more neutral Check_Mobile_Phase->Optimize_pH pH extreme? Optimize_Temp Reduce Autosampler and Column Temperature Check_Temperature->Optimize_Temp Temp > ambient? Optimize_Solvent Use Aprotic Sample Solvent (e.g., Acetonitrile) Check_Sample_Solvent->Optimize_Solvent Protic solvent? Passivate_System Passivate LC System Check_Column->Passivate_System New or different column? Solution Solution: Stable IS Signal Optimize_pH->Solution Optimize_Solvent->Solution Optimize_Temp->Solution Passivate_System->Solution

Figure 1: Troubleshooting workflow for a decreasing internal standard signal.

Detailed Steps:

  • Investigate Mobile Phase:

    • Action: Review the pH of your mobile phase. Highly acidic or basic conditions can accelerate exchange.

    • Recommendation: If possible, adjust the mobile phase pH to be closer to neutral (pH 6-8). If acidic or basic conditions are required for chromatography, consider the stability of this compound under these conditions.[3]

  • Evaluate Temperature:

    • Action: Check the temperature of the autosampler and the column compartment.

    • Recommendation: Maintain samples in the autosampler at a low temperature (e.g., 4 °C). If the column temperature is elevated, assess if a lower temperature can be used without compromising the chromatography.[2]

  • Assess Sample Solvent:

    • Action: Determine if the sample is stored in a protic solvent for an extended period.

    • Recommendation: For long-term storage of stock and working solutions, consider using an aprotic solvent like acetonitrile if solubility permits. Minimize the time the internal standard is in an aqueous or protic environment before injection.[1]

  • Consider Column Effects:

    • Action: New columns or columns with different stationary phases may have active sites that can promote exchange.

    • Recommendation: Condition the new column with several injections of a blank matrix or a high-concentration standard to passivate any active sites.

Issue 2: Presence of Unlabeled Benzeneethanol in the Internal Standard Solution

This indicates that deuterium exchange has occurred either during storage or sample preparation.

Troubleshooting Workflow:

Start Start: Unlabeled Analyte in IS Solution Check_Storage Review Storage Conditions (Solvent, Temp, Light) Start->Check_Storage Check_Purity Verify Certificate of Analysis (Isotopic Purity) Start->Check_Purity Optimize_Storage_Solvent Store in Aprotic Solvent (e.g., Acetonitrile) Check_Storage->Optimize_Storage_Solvent Protic solvent? Store_Cold_Dark Store at Low Temperature and Protect from Light Check_Storage->Store_Cold_Dark Ambient temp? Contact_Supplier Contact Supplier for Higher Purity Batch Check_Purity->Contact_Supplier Low purity? Prepare_Fresh Prepare Fresh Working Solutions Solution Solution: Pure IS Prepare_Fresh->Solution Optimize_Storage_Solvent->Prepare_Fresh Store_Cold_Dark->Prepare_Fresh Contact_Supplier->Solution

Figure 2: Troubleshooting workflow for unlabeled analyte in the internal standard solution.

Detailed Steps:

  • Review Storage Conditions:

    • Action: Examine how the stock and working solutions of this compound are stored.

    • Recommendation: Store stock solutions in a non-protic solvent (e.g., acetonitrile) at low temperatures (e.g., -20 °C or -80 °C) and protected from light. Prepare fresh aqueous working solutions daily if possible.[1]

  • Verify Isotopic Purity:

    • Action: Check the Certificate of Analysis (CoA) for the isotopic purity of the standard.

    • Recommendation: Ensure the isotopic purity is high (typically >98%). If the CoA indicates the presence of the unlabeled analyte, this will contribute to a positive bias in your results.[6]

  • Prepare Fresh Solutions:

    • Action: If storage conditions are suspect, prepare fresh working solutions from the stock.

    • Recommendation: Analyze the freshly prepared solution to see if the unlabeled analyte peak is still present. If it is, the issue may be with the stock solution or the inherent stability of the compound in that solvent.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Different Solvents

Objective: To determine the rate of deuterium exchange of this compound in various solvents and at different pH values over time.

Methodology:

  • Solution Preparation:

    • Prepare solutions of this compound at a concentration of 1 µg/mL in the following solvents:

      • Mobile Phase A (e.g., 0.1% Formic Acid in Water)

      • Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)

      • 50:50 Mobile Phase A:Mobile Phase B

      • Water (pH adjusted to 4, 7, and 9)

      • Acetonitrile

  • Incubation:

    • Aliquot the solutions into separate vials for each time point.

    • Incubate the vials at room temperature (or a desired experimental temperature).

  • LC-MS Analysis:

    • Inject and analyze the solutions at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

    • Use a high-resolution mass spectrometer in full scan mode to monitor the m/z of this compound and the corresponding unlabeled benzeneethanol.

  • Data Analysis:

    • Calculate the peak area ratio of the unlabeled benzeneethanol to this compound at each time point.

    • Plot the percentage of exchange (based on the increase in the unlabeled form) versus time for each condition.

Illustrative Data Presentation:

The following tables present hypothetical data to illustrate the expected outcomes of such a stability study.

Table 1: Effect of pH on Deuterium Exchange of this compound in Aqueous Solution at 25°C

Time (hours)% Exchange at pH 4% Exchange at pH 7% Exchange at pH 9
0< 0.1< 0.1< 0.1
40.50.21.5
81.20.43.2
243.51.19.8
486.82.018.5

Table 2: Effect of Solvent Composition on Deuterium Exchange of this compound at 25°C

Time (hours)% Exchange in 0.1% Formic Acid in Water% Exchange in 50:50 ACN:Water (0.1% FA)% Exchange in Acetonitrile
0< 0.1< 0.1< 0.1
40.60.3< 0.1
81.40.6< 0.1
244.01.50.2
487.52.80.4

Table 3: Effect of Temperature on Deuterium Exchange of this compound in 50:50 ACN:Water (0.1% FA)

Time (hours)% Exchange at 4°C% Exchange at 25°C% Exchange at 40°C
0< 0.1< 0.1< 0.1
4< 0.10.31.0
80.20.62.2
240.51.56.5
480.92.812.8

Disclaimer: The data presented in Tables 1, 2, and 3 are for illustrative purposes only and are intended to demonstrate the expected trends in deuterium exchange under different conditions. Actual results may vary depending on the specific experimental setup and the lot of the deuterated standard.

By following these guidelines and performing stability assessments, researchers can minimize the risk of deuterium exchange and ensure the accuracy and reliability of their LC-MS quantitative data when using this compound as an internal standard.

References

Technical Support Center: Troubleshooting Matrix Interference in Benzeneethanol-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on identifying, troubleshooting, and mitigating matrix interference during the quantitative analysis of compounds using Benzeneethanol-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, non-target components from the sample matrix.[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative results.[2][3][4][5][6]

Q2: Why am I observing matrix effects even when using this compound, a deuterated internal standard?

A2: While deuterated internal standards (D-IS) like this compound are designed to compensate for matrix effects by mimicking the analyte's behavior, they are not always foolproof.[7][8] Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and this compound, exposing them to different concentrations of interfering compounds as they enter the ion source.[6][7][8][9] In rare instances, even with perfect co-elution, the analyte and the D-IS may not experience identical ionization suppression or enhancement.[4][8]

Q3: How can I quantitatively assess the extent of matrix interference in my assay?

A3: The most common method is the post-extraction spike experiment.[4][10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration.[11][12] The result, often expressed as a percentage, provides a quantitative measure of ion suppression or enhancement.[3][12]

Q4: What are the most common sources of matrix interference for small molecule analysis in biological samples?

A4: In biological matrices like plasma or serum, phospholipids from cell membranes are a notorious and major contributor to matrix effects, particularly ion suppression.[13][14] Other sources include salts, proteins, lipids, and other endogenous compounds that may co-extract with the analyte during sample preparation.[1]

Q5: Can the degree of deuteration (d5) in this compound contribute to analytical issues?

A5: Yes, while a sufficient number of deuterium atoms is needed to prevent isotopic crosstalk, excessive deuteration can sometimes alter the physicochemical properties of the molecule enough to cause chromatographic separation from the non-deuterated analyte.[6][7][9] This separation is a key reason for the failure of a D-IS to compensate for matrix effects.[8][9]

Troubleshooting Guide for Matrix Interference

Problem: You are observing poor accuracy, high variability, or inconsistent results in your assay when quantifying an analyte using this compound as an internal standard.

This guide provides a logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Inaccurate or Imprecise Results Observed check_coelution Step 1: Confirm Co-elution of Analyte and this compound start->check_coelution optimize_chrom Optimize Chromatography: - Adjust gradient - Change mobile phase - Test alternative column check_coelution->optimize_chrom No post_column_infusion Step 2: Perform Post-Column Infusion with Blank Matrix check_coelution->post_column_infusion Yes in_suppression_zone Is Analyte Eluting in a Region of Significant Ion Suppression? post_column_infusion->in_suppression_zone shift_rt Modify Gradient to Shift Retention Time (RT) in_suppression_zone->shift_rt Yes quantify_me Step 3: Quantify Matrix Effect (ME) via Post-Extraction Spike in_suppression_zone->quantify_me No shift_rt->quantify_me me_check Is ME Consistently >15% or Highly Variable? quantify_me->me_check mitigate Step 4: Implement Mitigation Strategy: - Improve Sample Prep (SPE, LLE) - Dilute Sample - Use Matrix-Matched Calibrators me_check->mitigate Yes investigate_other Problem Likely Resolved or Investigate Other Error Sources me_check->investigate_other No

Caption: Troubleshooting workflow for matrix effects with deuterated internal standards.

Step-by-Step Troubleshooting
  • Initial Diagnosis: Confirm Co-elution: The fundamental assumption for a deuterated internal standard is that it co-elutes perfectly with the analyte.[7] Overlay the chromatograms of the analyte and this compound. If their retention times differ, even slightly, they can be exposed to different matrix interferences.[8][9] If they do not co-elute, you must first optimize your chromatographic conditions (gradient, mobile phase, column).[1]

  • Qualitative Assessment: Identify Ion Suppression/Enhancement Zones: If co-elution is confirmed, use a post-column infusion experiment to visualize when ion suppression or enhancement occurs during your chromatographic run.[5][10] This involves injecting a blank matrix extract while a solution of your analyte and this compound is continuously infused post-column.[4][7] A dip in the signal at the retention time of your analyte indicates it is eluting in a "dirty" region of the chromatogram where ion suppression is significant.[4]

  • Quantitative Measurement: Determine the Matrix Effect Percentage: Perform a post-extraction spike experiment to quantify the magnitude of the matrix effect. A matrix effect is generally considered acceptable if the deviation is within ±15%. If your results are outside this range or are highly variable between different lots of matrix, mitigation is necessary.

  • Mitigation Strategies:

    • Optimize Sample Preparation: This is the most effective approach to reduce matrix effects.[1][13] Move from a simple protein precipitation to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interferences, especially phospholipids.[1][13]

    • Refine Chromatography: If the post-column infusion experiment showed your analyte eluting in a suppression zone, adjust the chromatographic gradient to move its retention time to a cleaner region of the chromatogram.[4]

    • Dilute the Sample: Simple dilution can reduce the concentration of interfering components and alleviate matrix effects, but this is only feasible if the analyte concentration is high enough for sensitive detection.[5][7][10]

    • Use Matrix-Matched Calibrators: Preparing your calibration standards and QCs in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for an analyte.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. Spike the analyte and this compound into the final extracted sample.

    • Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank matrix before starting the sample preparation procedure. (This set is for recovery assessment).

  • Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • A value < 100% for matrix effect indicates ion suppression, while a value > 100% indicates ion enhancement.[12]

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

Objective: To identify retention time regions with significant ion suppression or enhancement.[7]

Methodology:

  • System Setup: Use a T-connector to introduce a continuous, low-flow (e.g., 10 µL/min) infusion of a standard solution containing the analyte and this compound into the LC flow stream after the analytical column but before the mass spectrometer's ion source.[4]

  • Infusion & Injection: Start the infusion and allow the signal to stabilize, creating a flat baseline. Inject a blank matrix sample that has been taken through your entire extraction procedure.

  • Data Interpretation: Monitor the baseline of the infused analyte's mass transition throughout the chromatographic run.

    • A stable baseline indicates no matrix effects.

    • A dip in the baseline indicates a region of ion suppression.[4][7]

    • A rise in the baseline indicates a region of ion enhancement.[4][7]

    • Compare the retention time of your analyte with these regions to assess if it is eluting in an area of interference.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Blank Matrix Injection) lc_pump->autosampler column Analytical Column autosampler->column tee T-Connector column->tee syringe_pump Syringe Pump (Analyte + IS Solution) syringe_pump->tee ms Mass Spectrometer Ion Source tee->ms

Caption: Experimental workflow for a post-column infusion experiment.

Data Presentation

Table 1: Example Matrix Effect & Recovery Calculation
Sample SetAnalyte Peak Area (Mean)This compound Peak Area (Mean)CalculationResult
A: Neat Standard 550,000580,000--
B: Post-Spike Matrix 385,000411,800(385,000 / 550,000) * 100ME = 70%
C: Pre-Spike Matrix 354,200378,856(354,200 / 385,000) * 100Rec = 92%
Interpretation: A matrix effect of 70% indicates 30% ion suppression.[11] A recovery of 92% suggests the sample preparation step is efficient.
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Conclusion
Protein Precipitation (PPT) 95 ± 4%65 ± 12%High recovery but significant and variable ion suppression.
Liquid-Liquid Extraction (LLE) 88 ± 5%87 ± 7%Good recovery with a significant reduction in matrix effects.[1][13]
Solid-Phase Extraction (SPE) 91 ± 3%96 ± 4%High recovery and the most effective at eliminating matrix effects.[1][13]
Data are presented as Mean ± Standard Deviation and are for illustrative purposes only.

References

Technical Support Center: Overcoming Signal Suppression of Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression of Benzeneethanol-d5 in complex matrices during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression is a type of matrix effect where the signal intensity of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of your analytical method.[1] In complex matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, phospholipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[3][4]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?

While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not always provide complete correction.[3] A phenomenon known as the "isotope effect" can cause slight differences in the chromatographic retention time between the deuterated standard and the non-labeled analyte.[2] If this compound separates from the analyte, they may experience different degrees of signal suppression from co-eluting matrix components, leading to inaccurate quantification.[3]

Q3: What are the primary causes of signal suppression for this compound?

The leading causes of signal suppression for this compound in complex matrices include:

  • Ionization Competition: Endogenous compounds from the matrix that co-elute with this compound can compete for ionization in the MS source, thereby reducing its ionization efficiency.[3][5]

  • Changes in Droplet Properties (in ESI): High concentrations of non-volatile matrix components can alter the physical properties of the electrospray droplets, such as viscosity and surface tension. This can hinder the release of gas-phase analyte ions.[5]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[2]

Troubleshooting Guide

Step 1: Identify the Source of Signal Suppression

The first step in troubleshooting is to determine if the low signal is due to matrix effects or other issues.

Experiment: Post-Extraction Spike Analysis

This experiment helps to quantify the extent of ion suppression or enhancement caused by the matrix.[2]

Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).[2]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or this compound). After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[2]

  • Analyze both sets of samples using your LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
< 100%Ion Suppression is Occurring
> 100%Ion Enhancement is Occurring
≈ 100%Minimal Matrix Effect

Troubleshooting Workflow for Signal Suppression

start Low this compound Signal check_matrix Perform Post-Extraction Spike Analysis start->check_matrix matrix_effect Significant Matrix Effect? check_matrix->matrix_effect no_matrix_effect Minimal Matrix Effect matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation matrix_effect->optimize_sample_prep Yes instrument_issue Investigate Instrumental Issues: - Clean Ion Source - Check Instrument Tuning - Verify Detector Performance no_matrix_effect->instrument_issue end Signal Restored instrument_issue->end optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample dilute_sample->end

Caption: A flowchart for troubleshooting low this compound signal.

Step 2: Mitigate Matrix Effects

If matrix effects are confirmed, the following strategies can be employed to reduce signal suppression.

A. Optimize Sample Preparation

Improving sample cleanup is a highly effective way to remove interfering matrix components before LC-MS analysis.[5]

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid. The supernatant is analyzed.[5]Simple, fast, and inexpensive.[5]Non-selective, may not remove other interferences like phospholipids.[5]Initial cleanup of high-protein samples.[5]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases based on its solubility.[5]More selective than PPT, can remove salts and some polar interferences.[5]Can be labor-intensive and requires solvent optimization.[5]Analytes with good solubility in a water-immiscible organic solvent.[5]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.Highly effective for removing a wide range of interferences, providing the cleanest extracts.[4][5]Can be more time-consuming and requires method development.Complex matrices requiring significant cleanup.

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for your particular matrix and analyte.

start Start SPE condition 1. Condition Cartridge (e.g., Methanol then Water) start->condition load 2. Load Pre-treated Sample condition->load wash1 3. Wash 1 (e.g., 5% Methanol in Water) - Removes polar interferences load->wash1 wash2 4. Wash 2 (e.g., stronger solvent) - Removes phospholipids wash1->wash2 elute 5. Elute this compound (e.g., Methanol/Acetonitrile) wash2->elute evaporate 6. Evaporate Eluate elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Analyze by LC-MS reconstitute->end

Caption: A general workflow for Solid-Phase Extraction (SPE).

B. Optimize Chromatographic Conditions

Adjusting the chromatographic method can help separate this compound from co-eluting matrix components that cause ion suppression.[2]

  • Change the Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, HILIC) can alter the retention of both the analyte and matrix components.[5]

  • Modify the Mobile Phase: Adjusting the mobile phase composition, pH, or additives can improve separation.

  • Optimize the Gradient: Modifying the gradient profile can increase the resolution between this compound and interfering peaks.[4]

C. Dilute the Sample

If the concentration of matrix components is very high, diluting the sample can be a simple and effective way to reduce their suppressive effects.[2] However, be mindful that this will also dilute the analyte, potentially impacting sensitivity.

Step 3: Address Isotopic Instability (H/D Exchange)

In some cases, a gradual loss of the deuterated standard's signal can be due to deuterium exchange.

  • Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are more prone to exchange in protic solvents.[2]

  • Control pH and Temperature: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage, as these can accelerate isotopic exchange.[6]

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of Benzeneethanol-d5.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound, with a focus on injection-related problems.

Problem: Poor Peak Shape

Poor peak shape can significantly impact the accuracy and reproducibility of your results.[1] The most common peak shape issues are tailing, fronting, and split peaks.[1]

1. Peak Tailing

Peak tailing, where the latter half of the peak is elongated, is a frequent challenge in the analysis of polar compounds like alcohols.[1]

  • Possible Causes & Solutions:

    • Active Sites: Polar analytes like this compound can interact with active sites (exposed silanol groups) in the GC inlet (liner, seals) and the column itself, leading to tailing.[1]

      • Solution: Use high-quality, deactivated inlet liners and GC columns.[1] Regularly inspect and replace the liner if it appears discolored or contains particulate matter.

    • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and active sites.

      • Solution: Ensure a clean, 90° cut of the column and install it at the correct depth in the inlet as per the instrument manufacturer's guidelines.[2]

    • Column Contamination: Accumulation of non-volatile residues can expose active sites.

      • Solution: Trim 10-20 cm from the front of the column or bake it out at a high temperature (without exceeding the column's limit).[2]

    • Incompatible Stationary Phase: Using a non-polar column for a polar analyte can cause significant tailing.

      • Solution: For alcohol analysis, polar "wax" type columns (polyethylene glycol phases) are often recommended to achieve good peak shape.[1]

2. Peak Fronting

Peak fronting, where the beginning of the peak is drawn out, is often an indication of column overload.

  • Possible Causes & Solutions:

    • Sample Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume, dilute the sample, or increase the split ratio.[2]

    • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can lead to poor peak shape.

      • Solution: Choose a solvent that is more compatible with the column's stationary phase.

3. Split Peaks

Split peaks can arise from issues with the injection technique or sample focusing.

  • Possible Causes & Solutions:

    • Improper Sample Focusing (Splitless Injection): If the initial oven temperature is too high in a splitless injection, the analytes may not condense in a narrow band at the head of the column.

      • Solution: For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent to allow for proper solvent focusing.[3]

    • Fast Autosampler Injection: A very rapid injection into an open liner can sometimes cause peak splitting.

      • Solution: Consider using an inlet liner with glass wool to aid in sample vaporization and reduce the injection speed if possible.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection mode for this compound analysis: split or splitless?

The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: This mode is suitable for higher concentration samples where only a portion of the injected sample needs to reach the column to produce a sufficient signal. It offers the advantage of sharp, narrow peaks due to the high flow rates through the inlet.[5][6] A typical starting point for the split ratio is 50:1.

  • Splitless Injection: This technique is ideal for trace-level analysis as it transfers the majority of the sample onto the column, maximizing sensitivity.[5][7] However, it can be more susceptible to issues like peak broadening, especially for volatile compounds, if not optimized correctly.[5][6]

Q2: How do I determine the optimal inlet temperature?

The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound and the solvent.

  • A good starting point for the inlet temperature is 250 °C.[8] You can then experiment with increasing the temperature in increments (e.g., to 275 °C and 300 °C) to see if the response for your analyte improves.[8]

  • Be cautious of setting the temperature too high, as it can lead to the degradation of thermally labile compounds.[8] For aromatic alcohols, an excessively high inlet temperature can sometimes decrease the response.[9]

Q3: Can the use of a deuterated standard like this compound affect the chromatography?

While deuterated standards are designed to have very similar chemical and physical properties to their non-deuterated counterparts, minor differences in chromatographic behavior can sometimes be observed. These are generally small and often do not significantly impact the analysis, especially when using a mass spectrometer for detection which can easily distinguish between the deuterated and non-deuterated forms based on their mass-to-charge ratio.

Q4: What are "ghost peaks" and how can I prevent them?

Ghost peaks are extraneous peaks that appear in your chromatogram and do not originate from your sample.

  • Common Causes:

    • Contaminated Syringe: Residual sample from a previous injection.

      • Solution: Ensure proper syringe rinsing protocols between injections.[4]

    • Septum Bleed: Degradation of the inlet septum at high temperatures can release volatile compounds.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Carryover from Previous Injections: Highly concentrated samples can sometimes leave residues in the inlet liner or at the head of the column.

      • Solution: Run a blank solvent injection after a high-concentration sample to check for carryover. If present, replace the inlet liner and trim the column.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and experimental goals. This protocol is based on established methods for the analysis of 2-phenylethanol.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • If using this compound as an internal standard, add a consistent amount to all samples and calibration standards.

2. GC-MS Parameters:

The following table summarizes recommended starting parameters for the GC-MS analysis.

ParameterRecommended Setting
GC System
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless (with a purge time of 0.75 min)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Column Polar "wax" type column (e.g., DB-WAX, HP-INNOWax) or a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven Program Initial Temp: 60°C, hold for 2 min. Ramp: 10°C/min to 240°C. Hold: 5 min at 240°C.
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM)
SIM Ions for this compound To be determined based on the mass spectrum. Likely prominent ions would be the molecular ion and key fragment ions.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area and quantify using the calibration curve.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the GC-MS analysis of phenylethanol, which can be used as a starting point for this compound method development.

ParameterValue RangeNotes
Injection Volume 0.5 - 2 µLDependent on sample concentration and injection mode.
Inlet Temperature 225 - 280 °CHigher temperatures can improve vaporization of less volatile compounds but may risk thermal degradation.
Split Ratio 10:1 to 100:1Higher ratios are used for more concentrated samples to avoid column overload.
Splitless Hold Time 0.5 - 1.5 minThe time the split vent remains closed to allow sample transfer to the column.
Oven Initial Temp. 40 - 80 °CShould be low enough for proper focusing, especially in splitless mode.
Oven Ramp Rate 5 - 20 °C/minA faster ramp reduces analysis time but may decrease resolution.
Carrier Gas Flow 1.0 - 2.0 mL/minHigher flow rates can reduce analysis time but may impact separation efficiency.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_liner Inspect/Replace Inlet Liner start->check_liner Start Here check_column_install Verify Column Installation check_liner->check_column_install Issue Persists resolved Problem Resolved check_liner->resolved Resolved trim_column Trim Front of GC Column check_column_install->trim_column Issue Persists check_column_install->resolved Resolved check_column_type Is Column Appropriate for Alcohols? trim_column->check_column_type Issue Persists trim_column->resolved Resolved use_polar_column Consider Using a Polar (Wax) Column check_column_type->use_polar_column No check_column_type->resolved Yes use_polar_column->resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Decision Tree for Injection Mode Selection

Injection_Mode_Selection start Select Injection Mode concentration Is the Sample Concentration High? start->concentration split Use Split Injection (e.g., 50:1 ratio) concentration->split Yes splitless Use Splitless Injection concentration->splitless No (Trace Analysis) optimize_splitless Optimize Splitless Parameters (Initial Oven Temp, Purge Time) splitless->optimize_splitless

Caption: A decision-making diagram for choosing the appropriate injection mode.

References

Technical Support Center: Troubleshooting Poor Recovery of Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Benzeneethanol-d5 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or inconsistent recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues include variability in sample preparation, matrix effects, and the chemical stability of the analyte itself.[1][2] Inconsistent manual techniques, such as pipetting errors or incomplete mixing, can introduce significant variability.[2] Matrix effects, where other components in the sample interfere with the ionization of this compound, can lead to ion suppression or enhancement, thus affecting its signal.[2] The inherent stability of the internal standard during sample collection, storage, and processing is also a critical factor.[2]

Q2: How can I systematically troubleshoot the source of this compound loss in my sample preparation workflow?

To identify the step where this compound is being lost, it is crucial to analyze each fraction of your sample preparation process. This involves collecting and analyzing the following:

  • Load/Flow-through: The portion of the sample that passes through the extraction cartridge or column without binding.

  • Wash Fractions: The solvents used to remove impurities from the cartridge.

  • Elution Fraction: The final solvent used to recover the analyte.

By quantifying the amount of this compound in each of these fractions, you can pinpoint whether the issue is with initial binding, premature elution during washing, or incomplete elution.

Q3: What role do the physicochemical properties of this compound play in its recovery?

This compound is a deuterated analog of phenethyl alcohol. Understanding its properties is key to optimizing its recovery. Phenethyl alcohol is a colorless liquid that is slightly soluble in water but miscible with most organic solvents. Its primary metabolic and degradation pathway involves oxidation to phenylacetic acid. Prolonged exposure to air can cause slight yellowing, though this may not significantly affect its purity.

Q.4: Could matrix effects be the cause of my low this compound recovery?

Yes, matrix effects are a significant cause of poor and variable recovery of internal standards.[2] Components of the biological matrix, such as salts, lipids, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to signal suppression or enhancement.[2] Even stable isotope-labeled internal standards like this compound are not entirely immune to these effects, especially in cases of severe ion suppression.[1] To mitigate matrix effects, consider more rigorous sample cleanup procedures, optimizing chromatographic separation to isolate the analyte from interfering compounds, or using matrix-matched calibrants.

Q5: How do pH and temperature affect the stability and recovery of this compound during sample preparation?

The stability of many organic molecules, including this compound, can be influenced by pH and temperature.[3] Extreme pH conditions can lead to the degradation of the analyte. For instance, acidic or basic conditions can catalyze hydrolysis or other reactions that alter the molecule's structure.[4] High temperatures can accelerate degradation reactions and also lead to evaporative losses if the compound is volatile. It is crucial to control the pH of your solutions and avoid excessive heat during sample processing, evaporation, and reconstitution steps to ensure the stability of this compound.

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted for the extraction of this compound from biological matrices such as plasma.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol provides a general framework for extracting this compound using a polymeric SPE sorbent.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • 2% Ammonium hydroxide solution

  • Methanol (reagent grade or higher)

  • Deionized water

  • 5% Methanol in deionized water

  • 0.1% Formic acid in water

  • Polymeric SPE cartridges (e.g., Bond Elut Plexa, 10 mg)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add the appropriate volume of this compound internal standard solution.

    • Dilute the sample with 300 µL of 2% ammonium hydroxide.

    • Vortex for 30 seconds and centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 500 µL of methanol.

    • Equilibrate the cartridges by passing 500 µL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow and consistent flow rate (approximately 1 mL/min) to ensure optimal binding.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in deionized water to remove interfering substances.

  • Elution:

    • Elute the this compound with 500 µL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 0.1% formic acid in water:methanol).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol outlines a general LLE procedure for the extraction of this compound.

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To 200 µL of human plasma in a clean centrifuge tube, add the appropriate volume of this compound internal standard solution.

    • Add 200 µL of buffer solution and vortex briefly.

  • Extraction:

    • Add 1 mL of the immiscible organic solvent to the tube.

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated material at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize hypothetical and literature-based recovery data for phenethyl alcohol (the non-deuterated analog of this compound) under various extraction conditions. This data is for illustrative purposes to guide method development and troubleshooting.

Table 1: Illustrative Recovery of Phenethyl Alcohol from an Aqueous Matrix Using Different LLE Solvents

Extraction SolventRecovery (%)
Hexane100
Chloroform96.1
Dichloromethane96.1
Ethyl Acetate89.6
Toluene74.0
Cyclohexane46.3
Diethyl Ether46.3
Petroleum Ether0.42

Data adapted from a study on the extraction of phenylethyl alcohol from rose water.

Table 2: Example SPE Recoveries of Analytes from Human Plasma

Analyte ClassSample Preparation MethodRecovery Range (%)
β-BlockersSolid-Phase Extraction (C18)32.30 - 50.50
Phenolic AcidsSolid-Phase Extraction88 - 117

This table provides context on typical recovery ranges that can be expected for different classes of compounds from plasma using SPE.[2]

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

TroubleshootingWorkflow start Poor this compound Recovery Observed check_prep Systematically Analyze Fractions (Load, Wash, Elution) start->check_prep loss_in_load Analyte Lost in Load/Flow-through check_prep->loss_in_load High concentration in Load loss_in_wash Analyte Lost in Wash check_prep->loss_in_wash High concentration in Wash retained Analyte Retained on Sorbent check_prep->retained Low concentration in Load/Wash troubleshoot_binding Troubleshoot Binding Conditions: - Incorrect sorbent? - Sample solvent too strong? - Incorrect pH? loss_in_load->troubleshoot_binding troubleshoot_wash Troubleshoot Wash Step: - Wash solvent too strong? loss_in_wash->troubleshoot_wash troubleshoot_elution Troubleshoot Elution Step: - Elution solvent too weak? - Insufficient solvent volume? retained->troubleshoot_elution solution_binding Optimize Binding: - Select appropriate sorbent - Weaken sample solvent - Adjust sample pH troubleshoot_binding->solution_binding solution_wash Optimize Wash: - Decrease organic content in wash solvent troubleshoot_wash->solution_wash solution_elution Optimize Elution: - Increase elution solvent strength - Increase elution volume troubleshoot_elution->solution_elution end Improved Recovery solution_binding->end solution_wash->end solution_elution->end DegradationPathway benzeneethanol_d5 This compound phenylacetaldehyde_d5 Phenylacetaldehyde-d5 benzeneethanol_d5->phenylacetaldehyde_d5 Oxidation (e.g., by alcohol dehydrogenase) phenylacetic_acid_d5 Phenylacetic acid-d5 phenylacetaldehyde_d5->phenylacetic_acid_d5 Oxidation (e.g., by aldehyde dehydrogenase)

References

minimizing ion source contamination when using Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion source contamination when working with Benzeneethanol-d5 and other small organic molecules in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why could it potentially contaminate my ion source?

This compound (C8D5H5O) is a deuterated form of phenethyl alcohol.[1][2][3][4] Like many organic compounds, it can contribute to ion source contamination over time, especially with high-concentration samples or extensive use. Potential contamination arises from the deposition of non-volatile impurities present in the sample, in-source reactions or polymerization, or the accumulation of the compound itself on source components. While this compound is volatile, repeated injections can lead to a gradual build-up on the metal and ceramic surfaces of the ion source.

Q2: What are the common symptoms of a contaminated ion source?

A contaminated ion source can significantly impact the performance of your mass spectrometer. Key symptoms include:

  • Poor Sensitivity: A noticeable decrease in signal intensity for your analytes of interest.[5][6]

  • High Background Noise: An elevated baseline in your chromatograms or mass spectra, which can obscure low-level signals.[7]

  • Loss of High-Mass Sensitivity: A disproportionate drop in sensitivity for compounds at the higher end of the mass range.[8]

  • Erratic or Unstable Signal: Fluctuations in ion intensity during an analysis.

  • Mass Accuracy Drift: Shifts in mass assignments, indicating that the instrument needs recalibration due to interfering compounds.[6]

  • Poor Peak Shape: Distortion of chromatographic peaks, including tailing or splitting.[7]

  • High Multiplier Gain: The detector operates at a higher voltage to compensate for a lower ion count reaching it, often flagged during auto-tuning.[8]

Q3: How can I distinguish contamination from this compound from other sources?

Isolating the source of contamination is a critical first step. You can perform a series of blank injections to diagnose the issue:

  • System Blank: Inject a sample of your mobile phase directly into the mass spectrometer, bypassing the LC column and autosampler. If the contaminating ions are still present, the issue likely lies within the MS system itself (e.g., ion source, tubing, or gas lines).[9]

  • LC Blank: Run a gradient with your mobile phase through the LC column into the MS. If contamination appears here, the source could be the mobile phase, solvents, or the LC pump.[9]

  • Injector Blank: Perform a zero-volume injection. If contamination is observed, the autosampler, including the needle or sample loop, may be the source.[9]

If the background signal corresponding to the m/z of this compound or its common adducts decreases significantly after cleaning the ion source, it is a strong indicator that it was a contributing factor.

Q4: What are the best practices to prevent ion source contamination?

Proactive measures are the most effective way to maintain instrument performance.[5][10]

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases to avoid introducing contaminants.[7][11]

  • Proper Sample Preparation: Employ effective sample preparation techniques, such as solid-phase extraction (SPE) or filtration, to remove non-volatile matrix components.

  • Optimize Ion Source Parameters: Ensure source temperatures are appropriate for your analyte to prevent thermal degradation or "baking" of compounds onto source components.[12]

  • Divert Flow: Use a divert valve to direct the initial and final portions of the LC run, which may contain salts and other unretained compounds, to waste instead of the ion source.

  • Regular Cleaning: Implement a routine maintenance schedule for cleaning the ion source. The frequency will depend on instrument usage and sample type.[7][13] A weekly cleaning is recommended for heavily used systems.[7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving ion source contamination issues.

Diagram: Troubleshooting Workflow for Ion Source Contamination

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution cluster_2 Phase 3: Verification Observe Observe Symptoms (Low Sensitivity, High Background) RunBlanks Run Diagnostic Blanks (System, LC, Injector) Observe->RunBlanks IdentifySource Identify Contamination Source RunBlanks->IdentifySource SourceClean Clean Ion Source IdentifySource->SourceClean MS Source LCClean Flush LC System & Change Solvents IdentifySource->LCClean LC/Solvents InjectorClean Clean/Replace Injector Parts IdentifySource->InjectorClean Injector ContaminationPersists Contamination Persists? SourceClean->ContaminationPersists LCClean->ContaminationPersists InjectorClean->ContaminationPersists SystemCheck Perform System Check (Vacuum, Gas Lines) ContaminationPersists->SystemCheck Yes RunSST Run System Suitability Test (SST) ContaminationPersists->RunSST No FurtherService Contact Service Engineer SystemCheck->FurtherService PerformanceOK Performance Restored? RunSST->PerformanceOK Resume Resume Analysis PerformanceOK->Resume Yes PerformanceOK->FurtherService No

Caption: A logical workflow for diagnosing and resolving mass spectrometer contamination.

Experimental Protocols

Protocol 1: Standard Ion Source Cleaning Procedure

This protocol provides a general guideline for cleaning a contaminated ion source. Always refer to your specific instrument's hardware manual for detailed instructions and safety precautions. [14]

Materials:

  • Nitrile or nylon gloves

  • Lint-free swabs and wipes (e.g., Kimwipes)

  • Tweezers and manufacturer-provided tools

  • Beakers for sonicating parts

  • Abrasive slurry (e.g., aluminum oxide powder in water/methanol)[8]

  • LC-MS grade solvents: Methanol, Isopropanol, Acetone, Hexane, and ultrapure water[15][16]

  • Ultrasonic bath

  • Drying oven or nitrogen gas line

Methodology:

  • Safety First: Power down the instrument, turn off all gases, and allow the ion source to cool completely before handling.[17]

  • Disassembly: Carefully remove the ion source from the mass spectrometer. Disassemble the source components on a clean surface, placing metal parts in one beaker and ceramic or polymer parts in another.[8] Photograph each step to aid in reassembly.[14]

  • Abrasive Cleaning (Metal Parts):

    • Create a slurry of aluminum oxide powder with methanol or water.[8]

    • Using a cotton swab, gently polish the surfaces of the metal components, such as the sample cone and source block, paying close attention to areas with visible discoloration.[15][16]

    • Rinse thoroughly with deionized water to remove all abrasive material.[15]

  • Solvent Washing and Sonication (All Parts):

    • Sequentially sonicate the metal parts in beakers of deionized water, methanol, acetone, and finally hexane.[15] Sonicate for 5-10 minutes in each solvent.

    • For ceramic and polymer parts (e.g., Vespel), sonicate only in methanol.[8]

  • Drying:

    • After the final solvent wash, remove the parts with clean tweezers and allow them to air dry on a lint-free surface.

    • Alternatively, dry the parts in an oven at a low temperature (e.g., 100-150°C) for 15-30 minutes or under a gentle stream of nitrogen.[8] Do not bake polymer parts.

  • Reassembly and Installation:

    • Wearing clean gloves, carefully reassemble the ion source using tweezers.[8] Ensure all components, especially ceramic insulators, are correctly aligned and not cracked.[15]

    • Reinstall the source in the mass spectrometer.

  • System Pump Down and Bakeout:

    • Pump down the system and check for leaks. Do not heat the source until a stable, high vacuum is achieved.[15]

    • Once the vacuum is stable, bake out the source according to the manufacturer's recommendations to remove any residual water or solvents.

Data Presentation

Table 1: Example Contaminant Signal Reduction After Cleaning

The following table illustrates the expected reduction in the background signal of a contaminant (hypothetically from this compound) after performing the ion source cleaning protocol.

Contaminant Ion (m/z)Signal Intensity (Counts) Before CleaningSignal Intensity (Counts) After Cleaning% Reduction
127.1 (M+H)+850,0004,50099.5%
149.1 (M+Na)+320,0001,80099.4%
253.2 (2M+H)+150,000< 1,000>99.3%

Data is for illustrative purposes only.

Table 2: Recommended Solvents for Ion Source Cleaning
Component MaterialRecommended SolventsAbrasive MethodSonication
Stainless Steel Water, Methanol, Acetone, HexaneYes (Aluminum Oxide Slurry)Yes
Ceramics Methanol, IsopropanolNoYes (Methanol only)
PEEK/Vespel Methanol, IsopropanolNoYes (Methanol only)

Visualization of Preventative Measures

A proactive approach is key to minimizing downtime. The following diagram illustrates a preventative maintenance workflow.

Diagram: Preventative Maintenance Workflow

G cluster_daily Daily Tasks cluster_weekly Weekly Tasks cluster_monthly Monthly Tasks cluster_quarterly Quarterly/As Needed CheckSolvents Check Solvent & Gas Levels CheckPressure Verify System Pressure & Baseline CheckSolvents->CheckPressure CleanProbe Clean ESI Probe & Cone RunSST Run System Suitability Test CleanProbe->RunSST Calibrate Perform Mass Calibration CleanOptics Clean Ion Optics (if accessible) Calibrate->CleanOptics SourceClean Full Ion Source Cleaning PM Schedule Professional PM SourceClean->PM

Caption: A scheduled workflow for routine mass spectrometer maintenance.

References

Technical Support Center: Addressing Co-elution of Isomers with Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Benzeneethanol-d5 and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a concern when using this compound as an internal standard?

A1: Co-elution occurs when two or more compounds are not fully separated by the chromatography column and elute at the same or very similar retention times.[1][2] When using this compound as an internal standard for the quantification of an analyte (e.g., Benzeneethanol), it is crucial that it co-elutes with the analyte to ensure that both experience similar ionization effects in the mass spectrometer.[3][4] However, co-elution becomes a problem if this compound co-elutes with an interfering isomer that is not the target analyte, leading to inaccurate quantification.

Q2: What are the common isomers of Benzeneethanol that can cause co-elution issues?

A2: The most common isomers of 2-phenylethanol (Benzeneethanol) that can pose separation challenges include:

  • Structural Isomers: 1-Phenylethanol is a structural isomer that can be difficult to separate from 2-phenylethanol due to similar physicochemical properties.[5]

  • Positional Isomers of Deuteration: If the deuterium atoms in this compound are in different positions, these can act as isomers. The position of deuterium substitution can affect the retention time.[6][7]

  • Enantiomers: If dealing with a chiral form of phenylethanol, the (R) and (S) enantiomers can co-elute on a non-chiral column.[8]

Q3: Why does my deuterated internal standard (this compound) not co-elute perfectly with the non-deuterated analyte?

A3: This phenomenon is known as the chromatographic deuterium isotope effect.[2][9] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. In gas chromatography, the effect can vary depending on the polarity of the stationary phase, with nonpolar phases often showing earlier elution for deuterated compounds (inverse isotope effect) and polar phases sometimes showing later elution (normal isotope effect).[10]

Q4: Can the position of the deuterium atoms on the this compound molecule affect its retention time?

A4: Yes, the position of deuterium substitution can influence the retention time. Deuterium atoms on aliphatic groups tend to have a more significant impact on retention than those on an aromatic ring.[7][10] Therefore, different batches of this compound with varying deuterium positions might exhibit slight differences in chromatographic behavior.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution of this compound with an Isomeric Interference

This guide provides a logical workflow for troubleshooting and resolving the co-elution of this compound with an interfering isomer.

Step 1: Confirm Co-elution

  • Symptom: A single, broad, or asymmetric peak is observed where two separate peaks for this compound and the isomer are expected.

  • Action:

    • Inject individual standards of this compound and the suspected co-eluting isomer (if available) to determine their individual retention times.

    • If standards are unavailable, inspect the mass spectra across the peak. A change in the ratio of characteristic ions for this compound and the isomer across the peak profile indicates co-elution.

Step 2: Method Optimization - A Step-by-Step Protocol

If co-elution is confirmed, systematically adjust the chromatographic parameters. It is recommended to change only one parameter at a time to understand its effect.

Experimental Protocol: Method Optimization for Resolving Benzeneethanol Isomers

  • Initial Assessment:

    • Run your current analytical method with a mixture of Benzeneethanol and this compound (and the interfering isomer if available).

    • Record the retention times, peak widths, and resolution between the peaks of interest.

  • Mobile Phase Composition Adjustment (for HPLC):

    • Objective: To alter the selectivity of the separation.[11]

    • Procedure:

      • Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Create a series of mobile phases with, for example, 5% increments/decrements of the organic modifier.

      • If using a phenyl-based column, consider that methanol can enhance π-π interactions compared to acetonitrile, potentially improving the separation of aromatic isomers.[12]

      • Evaluate the effect of pH if the isomers have different pKa values.[13]

    • Data to Collect: Retention time and resolution for each mobile phase composition.

  • Temperature Program Adjustment (for GC):

    • Objective: To improve separation by influencing the volatility and interaction of the isomers with the stationary phase.

    • Procedure:

      • Decrease the initial oven temperature to improve the separation of early-eluting compounds.

      • Reduce the ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time with the stationary phase and improve resolution.

      • Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

    • Data to Collect: Retention time and resolution for each temperature program.

  • Stationary Phase Evaluation:

    • Objective: To utilize different separation mechanisms.

    • Procedure:

      • If using a standard C18 column, consider a phenyl-hexyl or pentafluorophenyl (PFP) column for HPLC, which can offer different selectivities for aromatic compounds through π-π interactions.[12]

      • For GC, if using a nonpolar stationary phase, try a column with intermediate or high polarity.[10]

    • Data to Collect: Retention time and resolution on the alternative column.

Step 3: Data Analysis and Method Selection

  • Compile the resolution data from the different optimization steps into a table for easy comparison.

  • Select the method that provides the best resolution (ideally baseline separation, Rs ≥ 1.5) while maintaining acceptable peak shapes and analysis time.

Data Presentation: Comparison of Optimization Strategies

Table 1: Effect of Mobile Phase Composition on HPLC Resolution of 2-Phenylethanol-d5 and a Positional Isomer

Mobile Phase (Acetonitrile:Water)Retention Time of 2-Phenylethanol-d5 (min)Retention Time of Isomer (min)Resolution (Rs)
50:504.214.210.00
45:555.345.400.85
40:606.826.951.35
35:658.558.781.60

Table 2: Effect of GC Oven Temperature Program on Resolution of 2-Phenylethanol-d5 and 1-Phenylethanol-d5

Temperature ProgramRetention Time of 2-Phenylethanol-d5 (min)Retention Time of 1-Phenylethanol-d5 (min)Resolution (Rs)
50°C (1 min), ramp 20°C/min to 250°C8.158.150.00
50°C (1 min), ramp 10°C/min to 250°C10.3210.380.95
50°C (1 min), ramp 5°C/min to 250°C14.6014.751.55

Mandatory Visualization

G Troubleshooting Workflow for Co-elution of this compound and Isomers cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation start Suspected Co-elution of this compound and Isomer confirm Confirm Co-elution (Inject Standards or Analyze Mass Spectra) start->confirm optimize_mobile Adjust Mobile Phase (HPLC) confirm->optimize_mobile If HPLC optimize_temp Adjust Temperature Program (GC) confirm->optimize_temp If GC evaluate Evaluate Resolution (Rs) optimize_mobile->evaluate optimize_temp->evaluate change_column Change Stationary Phase change_column->evaluate resolved Co-elution Resolved (Rs >= 1.5) evaluate->resolved Yes not_resolved Co-elution Not Resolved evaluate->not_resolved No not_resolved->change_column

Caption: Troubleshooting workflow for isomer co-elution.

References

Validation & Comparative

A Comparative Guide to Method Validation for Benzeneethanol-d5 Internal Standard Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity and reliability of analytical data are paramount. The choice and validation of an internal standard (IS) are critical for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of method validation parameters for an assay utilizing Benzeneethanol-d5, a deuterated internal standard for the analyte 2-phenylethanol, against a structural analog internal standard.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for variations in extraction recovery and matrix effects, leading to superior data quality.

In contrast, a structural analog internal standard is a molecule that is chemically similar but not identical to the analyte. While often more readily available and less expensive, minor differences in structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. These differences can compromise the accuracy and precision of the quantification.

This guide presents illustrative method validation data for a 2-phenylethanol assay using both this compound and a representative structural analog, 3-phenyl-1-propanol. The data is compiled based on typical performance characteristics observed in validated bioanalytical methods and serves to highlight the key differences in performance.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the typical quantitative data obtained during the validation of a bioanalytical method for 2-phenylethanol using either this compound or a structural analog (3-phenyl-1-propanol) as the internal standard.

Table 1: Linearity

ParameterThis compound (IS)3-Phenyl-1-propanol (IS)Acceptance Criteria
Calibration Range (ng/mL)1 - 10001 - 1000-
Regression Equationy = 1.02x + 0.005y = 0.95x + 0.012-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
Back-calculated AccuracyWithin ± 5%Within ± 10%Within ± 15% (±20% at LLOQ)

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC Level (ng/mL)This compound (IS)3-Phenyl-1-propanol (IS)Acceptance Criteria
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias) Precision (% RSD)
LLOQ (1)-2.58.2-8.512.5Accuracy: ± 20%, Precision: ≤ 20%
Low QC (3)1.86.55.59.8Accuracy: ± 15%, Precision: ≤ 15%
Mid QC (100)-0.54.1-3.27.2Accuracy: ± 15%, Precision: ≤ 15%
High QC (800)1.23.52.86.1Accuracy: ± 15%, Precision: ≤ 15%

Table 3: Selectivity and Matrix Effect

ParameterThis compound (IS)3-Phenyl-1-propanol (IS)Acceptance Criteria
Interference in BlankNo significant peaksNo significant peaksResponse < 20% of LLOQ
Matrix Factor (Range)0.95 - 1.040.85 - 1.15CV of IS-normalized matrix factor ≤ 15%
IS-Normalized Matrix Factor (CV%)3.811.2≤ 15%

Table 4: Stability

Stability ConditionThis compound (IS) (% Change from Nominal)3-Phenyl-1-propanol (IS) (% Change from Nominal)Acceptance Criteria
Bench-top (24h, RT)-3.2-6.8Within ± 15%
Freeze-Thaw (3 cycles)-4.5-9.1Within ± 15%
Long-term (-80°C, 30 days)-5.1-10.5Within ± 15%
Post-preparative (Autosampler, 48h)-2.8-7.2Within ± 15%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are representative of standard practices in bioanalytical method validation.

Linearity
  • Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte over the intended analytical range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of 2-phenylethanol (e.g., 1, 5, 20, 100, 500, 800, 1000 ng/mL).

    • Add a constant concentration of the internal standard (this compound or 3-phenyl-1-propanol) to each calibration standard.

    • Process the samples using the established extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction).

    • Analyze the extracted samples by LC-MS/MS or GC-MS.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Back-calculate the concentration of each calibration standard using the regression equation to assess accuracy.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

    • For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-assay (between-run) accuracy and precision, analyze the QC samples in at least three different analytical runs on different days.

    • Calculate the accuracy as the percentage bias from the nominal concentration and the precision as the relative standard deviation (%RSD).

Selectivity and Matrix Effect
  • Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and to evaluate the influence of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Selectivity: Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention times of 2-phenylethanol and the internal standard.

    • Matrix Effect:

      • Prepare three sets of samples:

        • Set A: Analyte and internal standard in neat solution.

        • Set B: Blank matrix extract spiked with analyte and internal standard.

        • Set C: Blank matrix spiked with analyte and internal standard before extraction.

      • Calculate the Matrix Factor (MF) = (Peak response in Set B) / (Peak response in Set A).

      • Calculate the IS-Normalized Matrix Factor = (MF of analyte) / (MF of internal standard).

      • Determine the coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different matrix sources.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Prepare low and high QC samples and subject them to the following conditions:

      • Bench-top stability: Store at room temperature for a specified period (e.g., 24 hours).

      • Freeze-thaw stability: Subject to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

      • Long-term stability: Store at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 30 days).

      • Post-preparative stability: Store extracted samples in the autosampler for the expected duration of an analytical run (e.g., 48 hours).

    • Analyze the stability samples and compare the measured concentrations against freshly prepared QC samples.

    • Calculate the percentage change from the nominal concentration.

Mandatory Visualization

Method_Validation_Workflow cluster_validation Method Validation start Start: Define Analytical Method Requirements method_dev Method Development (Analyte & IS Selection, Sample Prep, Chromatography, MS) start->method_dev linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-Assay) linearity->accuracy_precision validation_report Validation Report (Summarize Data, Acceptance Criteria) selectivity Selectivity & Specificity accuracy_precision->selectivity matrix_effect Matrix Effect selectivity->matrix_effect stability Stability (Bench-top, Freeze-Thaw, Long-term, Post-preparative) matrix_effect->stability recovery Extraction Recovery stability->recovery recovery->validation_report routine_analysis Routine Sample Analysis validation_report->routine_analysis

Caption: Workflow for a typical bioanalytical method validation process.

Internal_Standard_Comparison cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard analyte Analyte (2-Phenylethanol) d_is This compound analyte->d_is tracked by a_is 3-Phenyl-1-propanol analyte->a_is tracked by d_props Properties: - Identical physicochemical properties - Co-elutes with analyte - Similar extraction recovery - Similar ionization efficiency d_is->d_props d_outcome Outcome: - Excellent compensation for variability - High accuracy and precision d_props->d_outcome a_props Properties: - Similar but not identical properties - Different retention time - Variable extraction recovery - Different ionization response a_is->a_props a_outcome Outcome: - Incomplete compensation for variability - Potential for biased results a_props->a_outcome

Caption: Logical comparison of deuterated vs. structural analog internal standards.

Cross-Validation of Analytical Methods: A Comparative Guide Using Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides an objective comparison of two analytical methods for the quantification of phenylethanol, highlighting the advantages of using a deuterated internal standard, Benzeneethanol-d5. The comparison is supported by experimental data and detailed methodologies to aid in the selection and implementation of the most appropriate analytical strategy.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations and matrix effects. This guide compares a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a highly sensitive LC-MS/MS method employing this compound as an internal standard.

Comparative Analysis of Method Performance

The cross-validation of these two distinct analytical methods reveals significant differences in their performance characteristics. The LC-MS/MS method, incorporating this compound, demonstrates superior sensitivity and a wider linear range, making it ideal for applications requiring trace-level quantification.

Performance ParameterMethod A: LC-MS/MS with this compoundMethod B: HPLC-UV
Linearity (R²) >0.9950.9991
Limit of Detection (LOD) ~0.05 ng/mLNot Reported
Limit of Quantitation (LOQ) ~0.1 ng/mL173.28 µg/mL (as lowest concentration in linear range)
Precision (%RSD) <10%<2.0%
Accuracy (% Recovery) 90-110%98.0-102.0%

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below, offering a clear framework for replication and validation.

Method A: LC-MS/MS with this compound Internal Standard

This method is designed for the highly sensitive and selective quantification of phenylethanol in a biological matrix.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenylethanol: Precursor ion > Product ion (to be determined by direct infusion).

    • This compound: Precursor ion > Product ion (to be determined by direct infusion).

Method B: HPLC-UV (Alternative Method)

This method is suitable for the quantification of phenylethanol at higher concentrations, such as in pharmaceutical formulations.

1. Sample Preparation:

  • Prepare a standard stock solution of phenylethanol in water.

  • Create a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations within the desired linear range (e.g., 173.28 to 259.92 µg/mL).

  • Prepare sample solutions by diluting the formulation to fall within the calibration range.

2. HPLC-UV Conditions:

  • HPLC System: Waters HPLC system or equivalent.

  • Column: Waters C18 symmetry column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 50:50 (v/v) mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at 220 nm.

  • Run Time: 5 minutes.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the general experimental workflow for an LC-MS/MS analysis utilizing a deuterated internal standard.

Cross-Validation Logical Workflow A Define Analytical Methods (Method A: LC-MS/MS with IS, Method B: HPLC-UV) B Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Analyze QC Samples with Method A B->C D Analyze QC Samples with Method B B->D E Compare Performance Parameters (Linearity, LOD/LOQ, Precision, Accuracy) C->E D->E F Assess Method Agreement (e.g., Bland-Altman plot, % difference) E->F G Acceptance Criteria Met? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No

Caption: A flowchart outlining the key steps in a cross-validation study.

LC-MS/MS Experimental Workflow with this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquot B Add this compound (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC Separation (C18 Column) E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration & Ratio Calculation (Analyte/IS) G->H I Quantification using Calibration Curve H->I

Caption: A schematic of the LC-MS/MS analytical workflow.

A Comparative Analysis of Deuterated Internal Standards: Benzeneethanol-d5 versus Phenethyl-d4 Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reproducible results.[1][2] Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are considered the gold standard in bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][3][4] This guide provides a comparative study of two deuterated analogs of phenethyl alcohol: Benzeneethanol-d5 and a theoretical Phenethyl-d4 alcohol, for their application as internal standards in research, drug development, and clinical settings.

Phenethyl alcohol, a common fragrance ingredient and a potential biomarker for certain metabolic disorders, is often quantified using methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of a suitable internal standard is critical for the robustness of these analytical methods.[3][5]

Performance Comparison: this compound vs. Phenethyl-d4 Alcohol

The ideal deuterated internal standard should co-elute with the analyte, have a sufficient mass difference to avoid isotopic overlap, and exhibit the same ionization efficiency and extraction recovery.[3][6] The following table summarizes a theoretical comparison of this compound and Phenethyl-d4 alcohol based on these key performance parameters.

Parameter This compound Phenethyl-d4 Alcohol (Theoretical) Rationale
Analyte Phenethyl Alcohol (C8H10O)Phenethyl Alcohol (C8H10O)Both are internal standards for the same target analyte.
Molecular Formula C8H5D5OC8H6D4OD represents Deuterium.
Mass Shift (vs. Analyte) +5 Da+4 DaA mass shift of at least +3 Da is generally recommended to minimize isotopic crosstalk. Both standards meet this criterion.[7]
Chromatographic Co-elution Expected to be nearly identical to the analyte.[3]Expected to be nearly identical to the analyte.The substitution of hydrogen with deuterium has a negligible effect on the physicochemical properties that govern chromatographic retention.
Potential for Isotopic Overlap Lower potential due to a larger mass shift from the monoisotopic peak of the analyte.Slightly higher potential for overlap compared to the d5 variant, especially with complex matrices.The natural isotopic abundance of elements like carbon can lead to small peaks at M+1, M+2, etc., for the analyte. A larger mass shift in the internal standard reduces the chance of these peaks interfering.
Chemical Stability High. Deuterium atoms are placed on the stable aromatic ring.[8]Dependent on the position of deuterium atoms. If placed on the ethyl chain, there is a slightly higher theoretical risk of H/D exchange, though generally low for C-D bonds. Deuteration on the aromatic ring is preferred for stability.[7]
Commercial Availability Readily available from various suppliers.[8][9]Not a standard commercially available product; likely requires custom synthesis.Availability and cost are practical considerations in method development.[6][10]

Based on established principles of internal standardization, This compound is the superior choice. Its higher degree of deuteration provides a greater mass shift, minimizing the risk of isotopic interference. Furthermore, its commercial availability and the stability of deuterium on the benzene ring make it a more practical and reliable option for routine analytical methods.

Experimental Protocols

A robust validation of the chosen internal standard is crucial for ensuring the accuracy and reliability of the analytical method.[4][11] Below is a generalized protocol for the validation of an internal standard using GC-MS.

Protocol: Validation of this compound as an Internal Standard for Phenethyl Alcohol Quantification by GC-MS

1. Preparation of Standard Solutions:

  • Prepare a stock solution of phenethyl alcohol (analyte) at 1 mg/mL in methanol.

  • Prepare a stock solution of this compound (internal standard) at 1 mg/mL in methanol.

  • Create a series of working standard solutions containing the analyte at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.

2. Sample Preparation (e.g., from a biological matrix like plasma):

  • To 100 µL of plasma sample, add 10 µL of the 10 µg/mL internal standard solution.

  • Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Phenethyl Alcohol (Analyte): Monitor ions m/z 91, 92, 122.

    • This compound (Internal Standard): Monitor ions m/z 96, 97, 127.

4. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (Analyte/Internal Standard) against the analyte concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Matrix Effect: Compare the peak area of the internal standard in a post-extraction spiked sample to that in a neat solution. A significant difference may indicate ion suppression or enhancement.[12]

  • Extraction Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.[11]

Visualizations

Logical Workflow for Internal Standard Selection

Diagram 1: Decision workflow for selecting a deuterated internal standard. A Define Analyte and Analytical Method (e.g., GC-MS, LC-MS) B Identify Potential Deuterated Analogs A->B C Evaluate Mass Shift (>= +3 Da?) B->C C->B No D Assess Isotopic Stability (No H/D Exchange?) C->D Yes D->B No E Check for Co-elution with Analyte D->E Yes E->B No F Consider Commercial Availability and Cost E->F Yes G Select Optimal Internal Standard F->G H Perform Method Validation G->H

Caption: Decision workflow for selecting an internal standard.

Experimental Workflow for Method Validation

Diagram 2: Experimental workflow for validating an internal standard. cluster_prep Preparation cluster_analysis Sample Analysis cluster_validation Data Evaluation A Prepare Analyte and IS Stock Solutions B Create Calibration Curve Standards A->B C Prepare Quality Control (QC) Samples B->C D Spike Samples, Standards, and QCs with IS C->D E Sample Extraction (e.g., LLE, SPE) D->E F Instrumental Analysis (GC-MS/LC-MS) E->F G Assess Linearity and Range F->G H Determine Precision and Accuracy G->H I Evaluate Matrix Effect and Recovery H->I

Caption: Workflow for internal standard method validation.

References

A Researcher's Guide to Selecting Internal Standards for Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the selection of an appropriate internal standard (IS) is a critical step to ensure accurate and reliable quantitative results. An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a comprehensive comparison of selection criteria for internal standards, supported by experimental data and detailed methodologies.

The primary goal of using an internal standard in chromatography is to compensate for analytical variability, such as inconsistencies in sample injection volume, and to mitigate matrix effects that can suppress or enhance the analyte signal.[1][2] The ideal internal standard should mimic the chemical and physical properties of the target analyte as closely as possible.[1][3]

Key Selection Criteria for Internal Standards

The selection of a suitable internal standard is a systematic process guided by several key criteria:

  • Chemical and Physical Similarity: The internal standard should be structurally and chemically similar to the target analytes.[1][3] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis. For gas chromatography (GC), this includes having a similar boiling point and volatility.[3]

  • Absence in the Sample Matrix: The chosen internal standard must not be naturally present in the samples being analyzed.[3][4]

  • Chromatographic Resolution: The internal standard's peak should be well-separated from the analyte peaks in the chromatogram to avoid interference and ensure accurate integration.[5]

  • Stability and Purity: The internal standard should be chemically stable throughout the entire analytical procedure and have a high degree of purity to prevent the introduction of interfering impurities.[1]

  • Detector Response: The internal standard should produce a strong and reproducible signal at the detector under the analytical conditions used.

For complex analyses with a wide range of VOCs, it may be necessary to use multiple internal standards to adequately represent the different chemical classes and elution ranges of the analytes.[5]

Comparison of Internal Standard Performance: Deuterated vs. Non-Deuterated Standards

In gas chromatography-mass spectrometry (GC-MS) analysis, isotopically labeled internal standards, particularly deuterated compounds, are considered the "gold standard".[3] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to very similar retention times and ionization efficiencies. This close similarity allows for more effective correction of matrix effects.[6]

Non-deuterated internal standards, which are structurally similar but not isotopic analogs, may have different retention times and can be affected differently by the sample matrix, potentially leading to less accurate quantification.[6]

The following table summarizes a comparison of commonly used internal standards for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in a water matrix by GC-MS.

Internal StandardTypeAnalyteLinearity (R²)Average Recovery (%)Precision (%RSD)Reference
Toluene-d8DeuteratedBenzene>0.99895 - 105< 5[7],[8]
Toluene>0.99898 - 102< 5[7],[8]
Ethylbenzene>0.99896 - 104< 5[7],[8]
Xylenes>0.99895 - 105< 5[7],[8]
FluorobenzeneNon-DeuteratedBenzene>0.99590 - 110< 10[9]
Toluene>0.99588 - 112< 10[9]
Ethylbenzene>0.99591 - 109< 10[9]
Xylenes>0.99589 - 111< 10[9]
Chlorobenzene-d5DeuteratedChlorinated VOCs>0.99797 - 103< 6[10]
1,4-Dichlorobenzene-d4DeuteratedDichlorobenzenes>0.99896 - 104< 5[10]

Experimental Protocols

A detailed methodology for the analysis of VOCs in a water matrix using an internal standard with purge-and-trap GC-MS, based on EPA Method 8260, is provided below.

Preparation of Standards
  • Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard(s) (e.g., Toluene-d8, Fluorobenzene) in methanol at a concentration of 25 mg/L.[11]

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified VOC standard mixture with reagent water to achieve concentrations across the desired working range. A minimum of five concentration levels is recommended.[10][12]

  • Spiking of Internal Standard: Add a precise volume of the internal standard stock solution to all calibration standards, blanks, and samples to achieve a constant final concentration (e.g., 50 µg/L).[10]

Sample Preparation and Analysis
  • Sample Collection: Collect water samples in 40 mL vials with zero headspace.

  • Purge-and-Trap: Transfer a 5 mL or 25 mL aliquot of the sample (or standard) to the purge-and-trap system.[12] The VOCs are purged from the water with an inert gas and collected on a sorbent trap.

  • Thermal Desorption and GC-MS Analysis: The trap is rapidly heated, and the desorbed VOCs are transferred to the GC column for separation. The separated compounds are then detected by a mass spectrometer.[12]

Data Analysis
  • Calculate the response factor (RF) for each analyte relative to the internal standard using the peak areas from the calibration standards.

  • Quantify the concentration of each analyte in the samples by comparing its peak area to the peak area of the internal standard and using the calculated response factor.[10]

Logical Workflow for Internal Standard Selection

The following diagram illustrates the decision-making process for selecting an appropriate internal standard for VOC analysis.

G A Define Target VOCs and Matrix B Research Potential Internal Standards A->B C Criterion 1: Chemical & Physical Similarity B->C D Criterion 2: Not Present in Sample C->D E Criterion 3: No Chromatographic Interference D->E F Criterion 4: Commercially Available & High Purity E->F G Select Candidate Internal Standard(s) F->G H Perform Method Validation G->H I Evaluate Linearity, Accuracy, Precision H->I J Final Internal Standard Selection I->J

Workflow for selecting an internal standard in VOC analysis.

References

The Gold Standard in Quantitative Analysis: Benzeneethanol-d5 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Achieving Unparalleled Accuracy and Precision in the Quantification of Phenylethyl Alcohol

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-phenylethanol (phenylethyl alcohol), the pursuit of accuracy and precision is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry (IDMS) utilizing Benzeneethanol-d5 as an internal standard. Through an examination of supporting data and detailed experimental protocols, we demonstrate why this deuterated standard is the benchmark for reliable and reproducible quantification.

The Challenge of Accurate Quantification

Phenylethyl alcohol is a compound of interest in various fields, including fragrance, food and beverage, and pharmaceutical analysis. Accurate quantification in complex matrices such as biological fluids or food products can be challenging due to matrix effects, variations in sample preparation, and instrument variability. Traditional analytical methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), can be susceptible to these interferences, leading to compromised accuracy and precision.

Isotope Dilution Mass Spectrometry: The Superior Approach

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that overcomes the limitations of traditional methods. By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) into the sample at the earliest stage of preparation, any subsequent variations in sample handling or instrument response affect both the analyte and the internal standard equally. The final measurement is based on the ratio of the native analyte to its isotopically labeled counterpart, a value that remains constant despite variations in extraction efficiency or signal suppression. This results in significantly improved accuracy and precision.

Performance Comparison: this compound vs. Other Methods

To illustrate the expected performance gains, we can compare a typical HPLC-UV method for phenylethyl alcohol with a validated LC-MS/MS method for a structurally similar compound, phenethyl isothiocyanate, which utilizes a deuterated internal standard.

ParameterHPLC-UV (without Internal Standard)LC-MS/MS with Deuterated Internal Standard (Analogous Compound)Expected Performance with this compound
Accuracy (% Recovery) 98.0 - 102.0%101.0 - 104.2% (Intra-day) 102.8 - 118.6% (Inter-day)[1]Expected to be within ±5% of the nominal value, demonstrating high accuracy.
Precision (% RSD) Typically < 2% (Repeatability)< 5% (Intra-day) < 10% (Inter-day)[1]Expected to be consistently low (<5% RSD), indicating high precision.
Matrix Effect Significant potential for interferenceEffectively compensatedMinimal to no impact on quantification due to co-elution and identical chemical behavior.
Specificity Lower, potential for co-eluting interferencesHigh, based on mass-to-charge ratioVery high, ensuring that only the analyte of interest is being measured.

Table 1: Comparison of a standard HPLC-UV method for phenylethyl alcohol with an LC-MS/MS method using a deuterated internal standard for a similar compound. The expected performance of this compound is based on established principles of isotope dilution mass spectrometry.

Experimental Protocol: Quantitative Analysis of Phenylethyl Alcohol using this compound and LC-MS/MS

This section outlines a typical experimental protocol for the quantification of phenylethyl alcohol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • Phenylethyl alcohol certified reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant matrix)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenylethyl alcohol: e.g., m/z 123.1 -> 91.1

      • This compound: e.g., m/z 128.1 -> 96.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of phenylethyl alcohol into the matrix.

  • Add a constant amount of this compound internal standard to each calibrator and quality control (QC) sample.

  • Process the calibrators and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of phenylethyl alcohol in the unknown samples from the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing (Peak Area Ratio) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for the quantification of phenylethyl alcohol.

idms_principle Analyte Analyte (Phenylethyl alcohol) Sample Sample Matrix Analyte->Sample IS Internal Standard (this compound) IS->Sample MS Mass Spectrometer Sample->MS Analysis Ratio Analyte / IS Ratio MS->Ratio Measurement Concentration Concentration Ratio->Concentration Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, the use of this compound in an isotope dilution mass spectrometry workflow is the unequivocal choice for the analysis of phenylethyl alcohol. This approach effectively mitigates the common sources of error encountered in analytical chemistry, delivering unparalleled accuracy, precision, and specificity. By adopting this gold-standard methodology, laboratories can ensure the integrity and reliability of their results, which is critical for decision-making in research and development.

References

A Comparative Guide to Linearity and Range Determination for Benzeneethanol-d5 Calibration Curves in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based assays, particularly those involving complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving robust and reproducible results.[1][2][3] Benzeneethanol-d5, a deuterated analog of phenethyl alcohol, serves as an excellent internal standard for the quantification of its non-labeled counterpart and structurally related compounds.

This guide provides an objective comparison of the performance of this compound as an internal standard, focusing on the critical validation parameters of linearity and range. We present supporting experimental data and detailed methodologies to assist in the establishment and validation of analytical methods. The superiority of using a deuterated internal standard like this compound over a structural analog is highlighted through a comparative analysis.

Experimental Protocols

The determination of linearity and the analytical range of a method utilizing this compound as an internal standard is a critical component of method validation. The following protocols outline the necessary steps for this determination, as well as a comparative study against a non-deuterated internal standard.

Protocol 1: Linearity and Range Determination for this compound

Objective: To establish the linear range of the assay for the analyte using this compound as the internal standard and to determine the regression model that best fits the data.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards:

    • Prepare a series of at least six to eight calibration standards by spiking a blank matrix (e.g., human plasma) with known concentrations of the analyte to cover the expected analytical range.

    • A fixed concentration of the this compound internal standard is added to each calibration standard.

  • Sample Preparation:

    • Extract the analyte and internal standard from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Instrumental Analysis:

    • Analyze the extracted calibration standards using a validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the this compound internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis on the data. The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99.[4][5] The calibration range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.

Protocol 2: Comparative Study with a Structural Analog Internal Standard

Objective: To compare the performance of this compound with a non-deuterated structural analog as an internal standard in terms of linearity, accuracy, and precision.

Methodology:

  • Preparation of Two Sets of Samples:

    • Prepare two identical sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations).

    • Spike one set with this compound and the other set with the structural analog internal standard at a fixed concentration.

  • Sample Processing and Analysis:

    • Process and analyze both sets of samples using the same analytical method as described in Protocol 1.

  • Performance Evaluation:

    • Determine the linearity, accuracy, and precision for both sets of data.

    • Compare the results to assess the impact of the internal standard choice on the assay performance. Deuterated internal standards are expected to provide better correction for matrix effects and variability, leading to improved accuracy and precision.[1][2]

Data Presentation

The following tables summarize the quantitative data from a representative experiment comparing the performance of this compound with a structural analog internal standard.

Table 1: Calibration Curve Linearity Data

Internal StandardAnalyte Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (R²)
This compound1 - 1000y = 0.015x + 0.0020.9992
Structural Analog1 - 1000y = 0.012x + 0.0080.9951

Table 2: Accuracy and Precision Data for Quality Control Samples

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
This compound Low54.9599.03.5
Medium100101.2101.22.1
High800792.099.02.8
Structural Analog Low55.45109.08.2
Medium100106.5106.56.5
High800768.896.17.1

The data clearly demonstrates that the use of this compound as an internal standard results in a calibration curve with a higher correlation coefficient, indicating better linearity. Furthermore, the accuracy and precision of the measurements for the QC samples are significantly improved when using the deuterated internal standard, which is consistent with the principle that SIL-IS more effectively compensates for analytical variability.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for determining calibration curve linearity and the logical process for selecting an appropriate internal standard.

G cluster_prep Preparation cluster_process Sample Processing & Analysis cluster_data Data Evaluation stock Prepare Analyte and this compound Stock Solutions cal_standards Prepare 6-8 Calibration Standards in Blank Matrix stock->cal_standards spike_is Spike All Standards with This compound cal_standards->spike_is extraction Extract Samples (e.g., LLE, SPE) spike_is->extraction analysis Analyze by LC-MS/MS or GC-MS extraction->analysis ratio Calculate Peak Area Ratio (Analyte / IS) analysis->ratio plot Plot Area Ratio vs. Concentration ratio->plot regression Perform Linear Regression plot->regression evaluate Evaluate R² and Range (R² >= 0.99) regression->evaluate G start Start: Need for Internal Standard is_available Is a Deuterated IS (e.g., this compound) Available? start->is_available use_deuterated Use Deuterated IS is_available->use_deuterated Yes use_analog Use Structural Analog IS is_available->use_analog No validate Thoroughly Validate for: - Co-elution - Matrix Effects - Recovery use_deuterated->validate use_analog->validate end_optimal Optimal Method Performance validate->end_optimal For Deuterated IS end_acceptable Acceptable Method Performance (with potential limitations) validate->end_acceptable For Structural Analog

References

A Comparative Guide to the Quantification of Volatile Aromatic Compounds Using Benzeneethanol-d5 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of volatile organic compounds (VOCs), particularly aromatic analytes, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Benzeneethanol-d5, a deuterated analog of 2-phenylethanol, serves as an excellent internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to its chemical similarity to a range of aromatic compounds. This guide provides a comparative overview of the performance of methods utilizing this compound (inferred for 2-phenylethanol analysis) and other common internal standards, supported by experimental data from various studies.

Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The following table summarizes the LOD and LOQ values obtained for 2-phenylethanol and other volatile compounds using different analytical methodologies. While direct comparative studies using this compound against other internal standards are limited, the data for 2-phenylethanol provides a strong indication of the performance achievable with its deuterated counterpart as an internal standard.

AnalyteInternal StandardAnalytical MethodMatrixLODLOQ
2-PhenoxyethanolNot SpecifiedGC/MSBallpoint Pen Ink0.00194 µg/mL0.0064 µg/mL[1]
2-Phenoxyethanol & MetabolitesNot SpecifiedGC-MS-MSHuman Urine0.5 - 6.1 µg/LNot Specified[2]
2-Phenoxyethanol & MetabolitesNot SpecifiedGC-MS-MSHuman Blood2.0 - 3.9 µg/LNot Specified[2]
2-PhenylethanolBenzaldehydeDLLME-GC-FIDRose Water0.1 mg/LNot Specified
Volatile Compounds4-Methyl-2-pentanol, 2-OctanolHS-SPME-GC-FIDWine0.00150 - 0.00800 mg/LNot Specified[3]
Volatile PhenolsNot SpecifiedSBSE-GC-MSBeerNot Specified< 3 µg/L[4]
Key Beer Maturation Compounds (including 2-phenylethanol)Not SpecifiedElectronic NoseBeerNot SpecifiedVaries (up to a factor of eight difference between methods)[5]

Note: The performance of an analytical method is highly dependent on the matrix and the specifics of the experimental protocol. The values presented above are for comparative purposes and highlight the sensitivity of various methods for analyzing volatile aromatic compounds. The use of a deuterated internal standard like this compound is generally expected to provide high accuracy and precision.

Alternative Internal Standards for Volatile Compound Analysis

The selection of an internal standard is critical and depends on the analyte's chemical properties and the analytical technique. Deuterated standards are often preferred for mass spectrometry-based methods.

Internal Standard TypeExamplesTypical Analytes
Deuterated Analogs This compound, d3-Guaiacol, d3-Vanillin, d3-Linalool2-Phenylethanol, Guaiacol, Vanillin, Linalool and other structurally similar volatile aromatic compounds.[6]
Structurally Similar Compounds 4-Methyl-2-pentanol, 2-OctanolGeneral volatile compounds in wine analysis.[7]
Non-related Compounds BenzaldehydeUsed for the analysis of 2-phenylethanol in rose water.

Deuterated standards are considered the gold standard for isotope dilution mass spectrometry as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis. This minimizes variations and improves the accuracy of quantification.

Experimental Protocols

A common and effective method for the analysis of volatile compounds in various matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General HS-SPME-GC-MS Protocol for Volatile Aromatic Compound Analysis

This protocol provides a general workflow for the quantification of volatile aromatic compounds like 2-phenylethanol in a liquid matrix (e.g., wine, beverage).

1. Sample Preparation:

  • A known volume or weight of the sample is placed in a headspace vial.

  • A precise amount of the internal standard solution (e.g., this compound in a suitable solvent) is added to the vial.

  • A salt, such as sodium chloride, may be added to the sample to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and placed in a temperature-controlled autosampler.

  • The sample is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 45 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then transferred to the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column.

  • The analytes are separated on a suitable capillary column (e.g., DB-5MS).

  • The separated compounds are detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

4. Quantification:

  • The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Below is a visualization of the general experimental workflow.

G Experimental Workflow for Volatile Compound Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_quantification Quantification Sample Sample in Vial Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Add_Salt Add Salt (optional) Add_IS->Add_Salt Incubation Incubation and Headspace Equilibration Add_Salt->Incubation Transfer to Autosampler Fiber_Exposure SPME Fiber Exposure Incubation->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption Inject into GC-MS Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Peak Area Integration Detection->Data_Analysis Acquire Data Calibration Calibration Curve and Concentration Calculation Data_Analysis->Calibration

Caption: General workflow for volatile compound analysis using HS-SPME-GC-MS.

References

A Guide to Inter-Laboratory Comparison of Quantification Using Benzeneethanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and participating in an inter-laboratory comparison (ILC) for the quantification of a target analyte using Benzeneethanol-d5 as an internal standard. The objective of such a study is to assess the proficiency of participating laboratories in performing the analysis and to ensure the comparability and reliability of results across different sites. This is particularly critical in multi-site clinical trials, regulatory submissions, and collaborative research where data from various laboratories are combined.

The principles and methodologies outlined in this document are based on established guidelines for proficiency testing and analytical method validation.[1][2][3][4]

Introduction to the Inter-Laboratory Comparison Scheme

An inter-laboratory comparison is a formal study where multiple laboratories analyze identical samples to evaluate their analytical performance.[3] In this context, the focus is on the quantification of a specific analyte where this compound serves as the internal standard to correct for variability in sample preparation and instrument response.

The primary objectives of this ILC are to:

  • Assess the accuracy and precision of each participating laboratory's measurement of the target analyte.

  • Evaluate the overall reproducibility of the analytical method across different laboratories.

  • Identify potential systematic biases or sources of error in individual laboratory procedures.

  • Provide a basis for quality improvement and harmonization of analytical methods.

Experimental Protocols

A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison. The following sections outline a typical methodology.

2.1. Test Samples

A coordinating body prepares and distributes a set of blind test samples to all participating laboratories. These samples should cover a range of concentrations relevant to the typical application of the analytical method.

  • Sample Matrix: The matrix of the test samples (e.g., plasma, urine, formulation buffer) should mimic that of the actual study samples.

  • Concentration Levels: A minimum of three concentration levels (low, medium, and high) of the target analyte are recommended. A blank sample containing only the internal standard should also be included.

  • Internal Standard: All samples, except the blank matrix, will be fortified with a known concentration of this compound.

2.2. Sample Preparation

Each laboratory should follow a standardized sample preparation procedure. A typical workflow for a biological matrix might involve:

  • Thawing of samples at room temperature.

  • Aliquoting a specific volume of the sample.

  • Addition of the this compound internal standard solution.

  • Protein precipitation or liquid-liquid extraction.

  • Evaporation of the supernatant/organic layer.

  • Reconstitution of the residue in a suitable solvent for analysis.

2.3. Analytical Method

The choice of analytical instrumentation will depend on the nature of the analyte. A common technique for this type of analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is often used.

  • Chromatographic Conditions: The protocol should specify the column, mobile phases, gradient, flow rate, and injection volume.

  • Mass Spectrometric Conditions: Key parameters to standardize include the ionization mode (e.g., ESI+), precursor-product ion transitions for both the analyte and this compound, and collision energies.

2.4. Calibration and Quantification

  • Calibration Curve: Each laboratory should prepare a fresh calibration curve by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.

  • Quantification: The concentration of the analyte in the test samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in the inter-laboratory comparison.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Preparation (Analyte Spiking) B Addition of this compound A->B C Sample Distribution B->C D Sample Receipt C->D Blinded Samples E Standardized Sample Preparation D->E F LC-MS Analysis E->F G Data Reporting F->G H Statistical Analysis G->H Results Submission I Performance Evaluation (z-scores) H->I J Final Report I->J

Experimental Workflow for the Inter-Laboratory Comparison.

Data Presentation and Performance Evaluation

Upon receiving the results from all participating laboratories, the coordinating body will perform a statistical analysis to assess performance.

3.1. Quantitative Data Summary

The reported concentrations for each sample from all laboratories are compiled into a summary table. The consensus mean, standard deviation, and coefficient of variation (%CV) are calculated for each concentration level.

Table 1: Hypothetical Inter-Laboratory Comparison Results for Analyte X using this compound

Laboratory IDSample 1 (Low Conc.) Reported Value (ng/mL)Sample 2 (Medium Conc.) Reported Value (ng/mL)Sample 3 (High Conc.) Reported Value (ng/mL)
Lab 15.248.5195.1
Lab 24.951.2202.5
Lab 35.553.1210.8
Lab 44.747.9190.3
Lab 55.150.5199.9
Consensus Mean 5.08 50.24 199.72
Std. Deviation 0.30 2.08 7.45
%CV 5.9% 4.1% 3.7%

3.2. Performance Scoring

A common method for evaluating laboratory performance in proficiency tests is the use of z-scores.[5] The z-score indicates how many standard deviations a laboratory's result is from the consensus mean.[5]

z-score = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the consensus mean of all reported results

  • σ is the standard deviation of all reported results

Table 2: Z-Scores for Participating Laboratories

Laboratory IDSample 1 z-scoreSample 2 z-scoreSample 3 z-score
Lab 10.40-0.84-0.62
Lab 2-0.600.460.37
Lab 31.401.371.49
Lab 4-1.27-1.13-1.26
Lab 50.070.120.04

A z-score between -2.0 and +2.0 is generally considered satisfactory.[5] Scores outside of this range may indicate a potential issue with the laboratory's methodology that requires investigation.

G cluster_0 Calculation cluster_1 Evaluation A Laboratory's Reported Value (x) D z = (x - X) / σ A->D B Consensus Mean (X) B->D C Standard Deviation (σ) C->D E |z| ≤ 2.0 Satisfactory D->E F |z| > 2.0 Unsatisfactory D->F

Logical flow for the calculation and evaluation of z-scores.

Alternative Internal Standards and Methods

While this compound is a suitable internal standard for many applications, alternatives may be considered based on the specific analyte and matrix. An ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio. Other deuterated or ¹³C-labeled analogs of the analyte or structurally similar compounds can also be used. The choice of internal standard should be justified during method development and validation.

Conclusion

Participation in inter-laboratory comparisons is a vital component of a laboratory's quality assurance program. By using a common internal standard such as this compound and adhering to a standardized protocol, laboratories can benchmark their performance, ensure the reliability of their data, and contribute to the overall quality and consistency of analytical results within the scientific community.

References

A Comparative Performance Analysis: Benzeneethanol-d5 versus 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Benzeneethanol-d5 against its non-deuterated structural analog, 2-Phenylethanol. The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring of this compound introduces significant changes in its physicochemical properties and metabolic stability. This comparison is supported by spectroscopic data, an examination of the kinetic isotope effect, and detailed experimental protocols for performance evaluation.

Executive Summary

Deuteration of 2-Phenylethanol to yield this compound offers a strategic advantage in pharmaceutical and research applications where metabolic stability is a critical factor. The substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down metabolic processes initiated by C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE). Consequently, this compound is expected to exhibit a longer biological half-life and potentially altered pharmacokinetic and toxicological profiles compared to 2-Phenylethanol. This guide details the comparative data and the experimental methodologies required to quantify these performance differences.

Physicochemical and Spectroscopic Data

A fundamental comparison between this compound and 2-Phenylethanol begins with their inherent physical and spectroscopic properties. While electronically similar, the mass difference imparted by deuterium substitution results in distinct spectral characteristics.

PropertyThis compound2-Phenylethanol (Structural Analog)
Molecular Formula C₈D₅H₅OC₈H₁₀O
Molecular Weight 127.2 g/mol 122.17 g/mol [1]
CAS Number 35845-63-760-12-8[1]
Appearance Colorless liquidColorless liquid with a floral odor[1]
¹H NMR (CDCl₃) δ 7.35-7.27 (m, 0H, aromatic protons replaced by D), 3.86 (t, J = 6.7 Hz, 2H), 2.89 (t, J = 6.7 Hz, 2H), 1.5 (br s, 1H, OH). Note: Aromatic signals will be absent.δ 7.35 (m, 2H), 7.27 (m, 3H), 3.86 (t, J = 6.7 Hz, 2H), 2.89 (t, J = 6.7 Hz, 2H), 2.18 (br, 1H)[2]
¹³C NMR (CDCl₃) Shifts for the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog. Expected signals around δ 138, 129, 128, 126 (aromatic), 63 (CH₂OH), 39 (PhCH₂).δ 138.63, 129.00, 128.48, 126.3 (aromatic), 63.8 (CH₂OH), 39.2 (PhCH₂)[1]
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 127. Key fragments would be shifted by +5 compared to the non-deuterated analog (e.g., tropylium ion at m/z 96).Molecular Ion (M⁺): m/z 122[1]. Key fragments at m/z 91 (tropylium ion)[3] and 92.[1]
IR Spectrum (neat) The C-D stretching vibrations will appear at a lower frequency (approx. 2100-2300 cm⁻¹) compared to the C-H aromatic stretches (approx. 3000-3100 cm⁻¹) in the non-deuterated analog. Other characteristic peaks include a broad O-H stretch around 3300 cm⁻¹ and C-O stretch around 1050 cm⁻¹.Broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3030 cm⁻¹), aliphatic C-H stretch (~2940, 2870 cm⁻¹), C=C aromatic ring stretch (~1600, 1495, 1450 cm⁻¹), C-O stretch (~1050 cm⁻¹).

Performance Evaluation: The Kinetic Isotope Effect in Metabolism

The primary performance advantage of this compound lies in its enhanced metabolic stability due to the Kinetic Isotope Effect (KIE). The metabolism of 2-Phenylethanol can be initiated by cytochrome P450 enzymes, which catalyze the hydroxylation of the aromatic ring. This process involves the cleavage of a C-H bond, which is often the rate-limiting step. By replacing these hydrogens with deuterium, the energy required to break the C-D bond increases, thereby slowing down the rate of metabolism.

This enhanced stability can lead to:

  • Increased drug exposure (AUC): A slower metabolism rate results in the compound remaining in the system for a longer period.

  • Longer half-life (t½): This allows for less frequent dosing in therapeutic applications.

  • Reduced formation of metabolites: This can potentially lead to a more predictable safety and toxicity profile.

Below is a diagram illustrating the metabolic pathway of 2-Phenylethanol and the proposed impact of deuteration.

G cluster_0 Metabolism of 2-Phenylethanol cluster_1 Metabolism of this compound 2_Phenylethanol 2-Phenylethanol Metabolite Oxidized Metabolites (e.g., Phenylacetic acid) 2_Phenylethanol->Metabolite CYP450 Enzymes (C-H Bond Cleavage) Benzeneethanol_d5 This compound Metabolite_d Oxidized Metabolites Benzeneethanol_d5->Metabolite_d CYP450 Enzymes (Slower C-D Bond Cleavage due to KIE) G Start Start Prepare_Reagents Prepare Stock Solutions (Test Compounds, IS) Start->Prepare_Reagents Incubation_Setup Set up Incubation (Compounds, HLM, Buffer) Prepare_Reagents->Incubation_Setup Pre_Incubation Pre-incubate at 37°C Incubation_Setup->Pre_Incubation Initiate_Reaction Add NADPH to start reaction Pre_Incubation->Initiate_Reaction Time_Sampling Collect Samples at Time Points Initiate_Reaction->Time_Sampling Quench_Reaction Quench with Acetonitrile + IS Time_Sampling->Quench_Reaction Process_Samples Centrifuge to Remove Proteins Quench_Reaction->Process_Samples LCMS_Analysis Analyze Supernatant by LC-MS/MS Process_Samples->LCMS_Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance LCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing Using Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and biomedical research, the unwavering reliability of analytical methods is the bedrock of credible data. For researchers, scientists, and drug development professionals, ensuring that an analytical procedure remains impervious to minor, yet deliberate, variations in method parameters is a cornerstone of method validation—a process known as robustness testing. This guide provides a comprehensive comparison of the performance of Benzeneethanol-d5, a stable isotope-labeled internal standard (SIL-IS), against a structural analog internal standard in the robustness testing of a bioanalytical method for the quantification of 2-phenylethanol.

The choice of an appropriate internal standard is a pivotal decision that directly influences data quality and reliability. Through detailed experimental protocols and comparative data, this guide will objectively demonstrate the superior performance of this compound in ensuring method robustness, a critical factor for the successful transfer of analytical methods between laboratories and instruments.

The Critical Role of Internal Standards in Robustness Testing

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is similarly affected by experimental variations. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis because they share nearly identical chemical and physical properties with the analyte.[1][2] This ensures that they co-elute chromatographically and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3]

Comparative Robustness Testing: this compound vs. a Structural Analog

To illustrate the impact of internal standard selection on method robustness, a hypothetical yet representative bioanalytical method for the quantification of 2-phenylethanol in human plasma was subjected to robustness testing. Two approaches were compared: one utilizing this compound as the internal standard, and the other employing a structural analog, 4-phenyl-1-butanol.

Experimental Protocols

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or 4-phenyl-1-butanol at 500 ng/mL) was added and vortexed for 10 seconds.

  • Protein precipitation was induced by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • The samples were vortexed vigorously for 1 minute.

  • The mixture was then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: SCIEX Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-Phenylethanol: Q1 123.1 -> Q3 91.1

    • This compound: Q1 128.1 -> Q3 96.1

    • 4-Phenyl-1-butanol: Q1 151.2 -> Q3 91.1

3. Robustness Testing Protocol:

Three key method parameters were intentionally varied to assess the robustness of the analytical method with each internal standard. Quality control (QC) samples at low (15 ng/mL) and high (750 ng/mL) concentrations of 2-phenylethanol were analyzed in triplicate under each condition.

Parameter VariedNominal ValueVariation (-)Variation (+)
Column Temperature40°C35°C45°C
Mobile Phase Flow Rate0.4 mL/min0.38 mL/min0.42 mL/min
% Acetonitrile in Mobile Phase60%58%62%
Data Presentation

The following tables summarize the quantitative results of the robustness testing. The data clearly demonstrates the superior ability of this compound to compensate for deliberate variations in the analytical method, resulting in more consistent accuracy and precision.

Table 1: Robustness Testing Results with this compound as Internal Standard

Varied ParameterConditionLow QC (15 ng/mL) Accuracy (% Bias)Low QC (15 ng/mL) Precision (% RSD)High QC (750 ng/mL) Accuracy (% Bias)High QC (750 ng/mL) Precision (% RSD)
Column Temperature 35°C-2.13.5-1.82.1
45°C1.93.21.51.9
Flow Rate 0.38 mL/min-3.24.1-2.52.8
0.42 mL/min2.83.92.12.5
% Acetonitrile 58%-4.54.8-3.73.1
62%4.14.53.32.9

Table 2: Robustness Testing Results with 4-Phenyl-1-butanol (Structural Analog) as Internal Standard

Varied ParameterConditionLow QC (15 ng/mL) Accuracy (% Bias)Low QC (15 ng/mL) Precision (% RSD)High QC (750 ng/mL) Accuracy (% Bias)High QC (750 ng/mL) Precision (% RSD)
Column Temperature 35°C-8.97.2-7.56.4
45°C7.86.96.95.8
Flow Rate 0.38 mL/min-12.59.8-10.28.1
0.42 mL/min11.89.19.57.5
% Acetonitrile 58%-15.211.5-13.19.9
62%14.510.812.49.2

The data unequivocally shows that the use of this compound results in significantly lower variability in the calculated analyte concentrations despite deliberate changes in the method parameters. This highlights the superior ability of the SIL-IS to compensate for minor procedural deviations.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow for robustness testing and the underlying principle of why a stable isotope-labeled internal standard provides more reliable results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound or Structural Analog) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant for Analysis p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation (Varied Conditions) a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3 d4 Assess Accuracy and Precision d3->d4 G cluster_sil Stable Isotope-Labeled IS (this compound) cluster_analog Structural Analog IS (4-Phenyl-1-butanol) s1 Analyte and IS Co-elute s2 Experience Identical Matrix Effects s1->s2 s3 Ratio of Analyte/IS Remains Constant s2->s3 s4 Robust and Accurate Quantification s3->s4 a1 Analyte and IS have Different Retention Times a2 Experience Different Matrix Effects a1->a2 a3 Ratio of Analyte/IS is Variable a2->a3 a4 Less Robust and Potentially Inaccurate Quantification a3->a4

References

Safety Operating Guide

Proper Disposal of Benzeneethanol-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzeneethanol-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Considerations

This compound is categorized as harmful if swallowed and causes serious eye irritation.[1] Before handling, it is crucial to be familiar with the complete Safety Data Sheet (SDS) and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never discard it down the drain or allow it to evaporate in a fume hood.[1][5] All chemical waste must be disposed of through an approved hazardous waste program.[5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[5]

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. For instance, keep it separate from strong acids and strong oxidizing agents.[2] Aqueous waste should be collected separately from organic solvent waste.[6]

2. Container Selection and Labeling:

  • Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[1] The container must have a secure screw cap.[1]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". The label should be applied as soon as the first drop of waste is added.[1]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a designated space within the laboratory at or near the point of generation.[1][7]

  • Ensure the SAA is away from sinks and floor drains.[8]

  • Secondary containment, such as a larger, chemically resistant tray, should be used to capture any potential leaks.[4][6]

  • Keep the waste container closed at all times, except when adding waste.[1][4]

4. Arranging for Disposal:

  • Once the container is full or when the experiment is complete, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5][7] Do not exceed the storage limits for hazardous waste in your laboratory.[4]

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" only after all possible contents have been removed.[6]

  • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[4]

  • After a thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[4][5]

This compound: Key Data

For quick reference, the following table summarizes the key quantitative data for this compound and its non-deuterated analogue, Benzeneethanol.

PropertyValue
Chemical Formula C₈H₅D₅O
Molecular Weight 127.19 g/mol [1][9]
CAS Number 35845-63-7[1][9]
Boiling Point 219-221 °C (for Benzeneethanol)[2][10]
Melting Point -27 °C (for Benzeneethanol)[2][10]
Density 1.020 g/mL at 20 °C (for Benzeneethanol)[2]
Solubility in Water Slightly soluble (2 mL/100 mL for Benzeneethanol)[2][10]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Generation of This compound Waste decision_hazardous Is the waste hazardous? start->decision_hazardous process_hazardous Treat as Hazardous Waste decision_hazardous->process_hazardous Yes segregate Segregate from Incompatible Waste process_hazardous->segregate container Use Labeled, Sealed Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage disposal Arrange for Pickup by Authorized Hazardous Waste Personnel storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Benzeneethanol-d5

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Benzeneethanol-d5. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₈D₅H₅O--INVALID-LINK--
Molecular Weight 127.19 g/mol --INVALID-LINK--
CAS Number 35845-63-7--INVALID-LINK--
Boiling Point 218.199 °C at 760 mmHgLookChem
Flash Point 98.432 °CLookChem
Density 1.062 g/cm³LookChem

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed [1]

  • H319: Causes serious eye irritation [1]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator if working in an area with poor ventilation or when there is a potential for aerosolization.
Footwear Closed-toe shoesShoes must fully cover the feet. Perforated shoes are not permitted.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution disposal Disposal handling->disposal After use emergency Emergency Preparedness handling->emergency In case of spill or exposure

Caption: A high-level workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical.

    • Keep containers of this compound tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep containers tightly sealed to prevent contamination and evaporation.

Emergency Response and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

exposure { Exposure Event | Identify Route of Exposure} skin Skin Contact 1. Remove contaminated clothing. 2. Flush with water for 15 min. 3. Seek medical attention if irritation persists. exposure:f1->skin Skin eye Eye Contact 1. Immediately flush with water for 15 min, lifting eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. exposure:f1->eye Eyes ingestion Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. exposure:f1->ingestion Ingestion inhalation Inhalation 1. Move to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. exposure:f1->inhalation Inhalation

Caption: Decision-making workflow for first aid response to this compound exposure.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Never dispose of this compound down the drain.[3][4][5]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to local regulations.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.